2,2,2-Trifluoroacetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)1(8)7-6/h6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUCCBIWEUKISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281969 | |
| Record name | 2,2,2-trifluoroacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-08-5 | |
| Record name | 1538-08-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoroacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroacetic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,2,2-Trifluoroacetohydrazide chemical properties and structure
An In-depth Technical Guide to 2,2,2-Trifluoroacetohydrazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal fluorinated building block in the realms of organic synthesis and medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto a hydrazide moiety imparts unique electronic properties, enhancing the reactivity and utility of the molecule. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity profile, and its significant role as a precursor in the synthesis of diverse nitrogen-containing heterocycles, which are prominent scaffolds in drug discovery. The trifluoromethyl group is known to improve metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable reagent for developing new pharmaceutical agents.[1]
Chemical Structure and Identifiers
This compound, with the molecular formula C₂H₃F₃N₂O, is a colorless solid at room temperature.[2] The presence of the highly electronegative trifluoromethyl group significantly influences the electron density and reactivity of the adjacent hydrazide functional group.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1538-08-5 |
| Molecular Formula | C₂H₃F₃N₂O |
| Canonical SMILES | C(=O)(C(F)(F)F)NN |
| InChI | 1S/C2H3F3N2O/c3-2(4,5)1(8)7-6/h6H2,(H,7,8) |
| InChI Key | OFUCCBIWEUKISP-UHFFFAOYSA-N |
Table 1: Chemical Identifiers for this compound.
Physicochemical Properties
The compound is a solid under standard conditions and requires specific storage to maintain its stability. While comprehensive crystallographic data is not publicly available, its key physical and chemical properties have been determined as summarized below.[1]
| Property | Value |
| Molecular Weight | 128.05 g/mol [1] |
| Appearance | Colorless solid[2] / White solid |
| Melting Point | 111 °C[2][3] |
| Boiling Point | 192.3 °C at 760 mmHg[2] 84-86 °C at 14 Torr[3] |
| Density | 1.462 g/cm³ (Predicted)[2][3] |
| Flash Point | 70.1 °C[2] |
| pKa | 9.47 ± 0.20 (Predicted)[3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions[1] Store in freezer, under -20°C, inert atmosphere[3] |
| Solubility | Generally more soluble in polar organic solvents.[4] |
Table 2: Physicochemical Properties of this compound.
Synthesis and Purification
The primary and most common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between an ethyl trifluoroacetate and hydrazine hydrate.[1]
General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established synthetic routes.[3]
Materials:
-
Ethyl trifluoroacetate (14.2 g, 0.10 mol)
-
Hydrazine hydrate (5.54 g, 0.11 mol)
-
Ethanol (25 mL)
Procedure:
-
Dissolve ethyl trifluoroacetate and hydrazine hydrate in ethanol in a round-bottom flask.
-
Heat the mixture and maintain a reflux for 6 hours.
-
After the reaction is complete, remove the ethanol by distillation under reduced pressure.
-
Dry the resulting residue under vacuum to yield this compound. The product is initially a transparent oil that solidifies upon standing.[3]
An alternative approach utilizes trifluoroacetic anhydride, which is more reactive and can lead to faster reactions and higher yields, especially when the corresponding ester is unreactive.[1]
Post-Synthetic Purification
High purity is crucial for subsequent applications. The typical purification workflow involves:
-
Phase Separation: An initial aqueous wash can remove water-soluble impurities. The organic phase containing the product is then separated.[1]
-
Crystallization/Distillation: Further purification is achieved through crystallization or distillation under reduced pressure to isolate the final high-purity product.[1]
Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the interplay between the nucleophilic hydrazide group and the electron-withdrawing trifluoromethyl group.
Nucleophilicity of the Hydrazide Moiety
The trifluoromethyl group's strong inductive effect reduces the electron density on the hydrazide nitrogen atoms, thereby decreasing its nucleophilicity compared to non-fluorinated analogs.[1] Despite this, the terminal nitrogen can still act as a potent nucleophile, especially towards strong electrophiles.[1]
Reactions with Electrophiles
This compound readily undergoes reactions typical of hydrazides, serving as a versatile precursor for more complex molecules.
-
Acylation: It reacts with acylating agents like chloroacetyl chloride in the presence of a base to form N'-acylated derivatives. This reaction is a key step in the synthesis of intermediates for pharmaceuticals such as sitagliptin.[1][5]
-
Hydrazone Formation: The terminal -NH₂ group reacts with aldehydes and ketones, typically under acidic catalysis, to form stable hydrazone intermediates. These hydrazones are valuable for further functionalization and are used to generate diverse molecular scaffolds.[1]
Reactivity profile of this compound.
Applications in Drug Discovery and Heterocyclic Synthesis
This compound is a cornerstone reagent for introducing the trifluoromethyl group into bioactive molecules. This functional group is highly sought after in drug design to enhance properties such as:
-
Metabolic Stability: The strong C-F bonds resist metabolic degradation.
-
Lipophilicity: Increases the molecule's ability to cross biological membranes.
-
Binding Affinity: Can alter electronic interactions to improve binding to target proteins.[1]
Its primary application lies in the synthesis of nitrogen-containing heterocycles, which are privileged structures in many FDA-approved drugs.[1] It serves as a key starting material for synthesizing:
-
1,3,4-Oxadiazoles
-
1,3,4-Thiadiazoles
-
Pyrazoles[1]
The synthesis of these heterocycles often proceeds through the formation of a hydrazone intermediate, followed by a cyclization reaction.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-H and N-H₂ protons. The chemical shifts would be influenced by the adjacent trifluoroacetyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon and the trifluoromethyl carbon. The carbonyl signal would be a quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns involving the loss of CF₃ or N₂H₃ moieties. |
Table 3: Spectroscopic Characterization Methods.
Safety Information
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Pictogram: GHS06 (Skull and crossbones)
-
Signal Word: Danger
-
Hazard Statement: H301 (Toxic if swallowed)
-
Precautionary Statements: P264, P270, P301+P310, P321, P330, P405, P501. Users should consult the full Safety Data Sheet (SDS) before handling.
This technical guide consolidates the available scientific information on this compound, highlighting its significance as a versatile and valuable reagent in modern chemical and pharmaceutical research. Its unique structural features provide a reliable platform for the synthesis of novel fluorinated compounds with potential therapeutic applications.
References
- 1. This compound | Synthetic Building Block [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CN103483218B - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2,2,2-Trifluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2,2,2-Trifluoroacetohydrazide, a critical building block in modern medicinal chemistry and organic synthesis. It covers its fundamental properties, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.
Core Compound Identification
This compound is a fluorinated organic compound valued for its unique combination of a reactive hydrazide group and an electron-withdrawing trifluoromethyl moiety.[1] These features make it an essential precursor for synthesizing a wide range of nitrogen-containing heterocycles.[1]
Caption: Core Identifiers for this compound
Physicochemical and Safety Data
Quantitative data regarding the physical and chemical properties of this compound are summarized below. Proper handling and storage are crucial for maintaining its stability and ensuring laboratory safety.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1538-08-5 | [1][2][3][4] |
| Molecular Weight | 128.05 g/mol | [1][2][4] |
| Molecular Formula | C2H3F3N2O | [2][4] |
| Physical Form | Solid | [4] |
| Color | White | [4] |
| Melting Point | 111 °C | [4] |
| Boiling Point | 84-86 °C (at 14 Torr) | [4] |
| Storage Conditions | Sealed in dry, 2-8°C |[3] |
Table 2: GHS Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS06 (Skull and crossbones) | |
| Signal Word | Danger | [5] |
| Hazard Statement | H301 (Toxic if swallowed) | [5] |
| Precautionary Statements | P264, P270, P301+P310, P321, P330, P405, P501 |[5] |
Synthesis and Reactivity
The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent that significantly modulates the reactivity of the hydrazide moiety.[1] This electronic influence is fundamental to its utility in chemical synthesis.
The most common method for synthesizing this compound is through the direct condensation of hydrazine hydrate with ethyl trifluoroacetate.[1] This reaction is a classic example of nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester.[1]
Caption: Primary Synthesis Workflow
This protocol is based on the widely employed method involving the reaction of hydrazine hydrate with ethyl trifluoroacetate.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve ethyl trifluoroacetate in an appropriate solvent (e.g., ethanol).
-
Nucleophilic Addition: Slowly add hydrazine hydrate to the solution. The reaction is a nucleophilic attack by the hydrazine on the carbonyl carbon of the ethyl trifluoroacetate.
-
Reaction Conditions: The mixture is typically stirred at room temperature. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. An initial purification step may involve phase separation, where an aqueous wash removes water-soluble impurities.[1] The resulting product in the organic phase is separated and can be further purified by recrystallization or distillation to yield pure this compound.[1]
Applications in Drug Discovery and Development
This compound is a highly versatile building block in medicinal chemistry, primarily due to the strategic advantages conferred by the trifluoromethyl group.[1]
The incorporation of a CF₃ group is a common strategy to improve the pharmacological profile of drug candidates. Using this compound as a precursor allows for the direct integration of this group into target molecules.[1]
Caption: Role in Drug Candidate Enhancement
This compound is a key precursor for synthesizing a variety of nitrogen-containing heterocycles, which are privileged scaffolds in many FDA-approved pharmaceuticals.[1] These include:
-
1,3,4-Oxadiazoles
-
1,3,4-Thiadiazoles
-
Pyrazoles
Beyond pharmaceuticals, this compound is utilized in the agrochemical industry as a building block for herbicides, fungicides, and insecticides.[6][7] It also finds use in materials science for creating specialty polymers.[7] The hydrazide-hydrazone derivatives have shown potential as antitumor and urease-inhibiting agents in preclinical studies.[1][8]
References
- 1. This compound | Synthetic Building Block [benchchem.com]
- 2. This compound | 1538-08-5 [sigmaaldrich.com]
- 3. 1538-08-5|this compound|BLD Pharm [bldpharm.com]
- 4. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]
- 5. 1538-08-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound [myskinrecipes.com]
- 8. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Preparation of 2,2,2-Trifluoroacetohydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroacetohydrazide is a critical fluorinated building block in the fields of medicinal chemistry, agrochemical synthesis, and material science.[1] Its unique structural features, comprising a reactive hydrazide group and an electron-withdrawing trifluoromethyl moiety, make it an invaluable precursor for synthesizing a diverse range of nitrogen-containing heterocyclic compounds. These include 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, which are prominent scaffolds in drug discovery. This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, detailed experimental protocols, and a comparative analysis of the methodologies.
Core Synthetic Methodologies
The synthesis of this compound is predominantly achieved through two main pathways: the reaction of an ester of trifluoroacetic acid with hydrazine hydrate and the acylation of hydrazine with trifluoroacetic anhydride.
1. From Ethyl Trifluoroacetate and Hydrazine Hydrate
This is the most widely utilized method for preparing this compound.[2] The reaction involves the nucleophilic acyl substitution of ethyl trifluoroacetate with hydrazine hydrate. The lone pair of electrons on a nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate.
Reaction Scheme:
CF₃COOCH₂CH₃ + N₂H₄·H₂O → CF₃CONHNH₂ + CH₃CH₂OH + H₂O
This method is favored for its high yields and relatively straightforward procedure. The reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions. A slight excess of hydrazine hydrate is often used to ensure the complete conversion of the starting ester.[2]
2. From Trifluoroacetic Anhydride and Hydrazine
An alternative route involves the acylation of a hydrazide with trifluoroacetic anhydride.[2][3] This method can be particularly useful for preparing a variety of amino acid-derived hydrazides.[2][3] The initial step is the formation of the trifluoroacetyl hydrazide intermediate, which is often pure enough for subsequent steps without extensive purification.[2]
Reaction Scheme:
(CF₃CO)₂O + N₂H₄ → CF₃CONHNH₂ + CF₃COOH
This approach provides a versatile pathway for creating a range of trifluoroacetylated hydrazides.
Quantitative Data Summary
The following table summarizes the key quantitative data for the primary synthetic route involving ethyl trifluoroacetate and hydrazine hydrate, highlighting the influence of reaction conditions on the yield.
| Parameter | Value | Role/Significance | Reference |
| Reactant 1 | Ethyl trifluoroacetate | Substrate | [2] |
| Reactant 2 | Hydrazine hydrate | Nucleophile | [2] |
| Solvent | Ethanol | Reaction medium, promotes nucleophilic substitution | [2] |
| Molar Ratio (Hydrazine:Ester) | Slight excess (e.g., 1.1:1) | Ensures complete conversion of the ester | [2] |
| Temperature | Reflux (approx. 78°C in ethanol) | Enhances reaction kinetics | [2] |
| Reaction Time | 6 hours | Time for reaction completion | [2] |
| Yield | 96% | Efficiency of the reaction | [2] |
Experimental Protocols
Protocol 1: Synthesis from Ethyl Trifluoroacetate and Hydrazine Hydrate
This protocol details the most common laboratory-scale synthesis of this compound.
Materials:
-
Ethyl trifluoroacetate (14.2 g, 0.10 mol)
-
Hydrazine hydrate (5.54 g, 0.11 mol)
-
Ethanol (25 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
A solution of ethyl trifluoroacetate (0.10 mol) in ethanol (25 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[2]
-
Hydrazine hydrate (0.11 mol) is added to the solution.[2]
-
The reaction mixture is heated to reflux (approximately 78°C) and maintained under stirring for 6 hours.[2]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or distillation to yield pure this compound.
Protocol 2: Synthesis involving Trifluoroacetic Anhydride
This protocol outlines a general procedure for the trifluoroacetylation of a hydrazide.
Materials:
-
Starting hydrazide
-
Trifluoroacetic anhydride
-
Diisopropylethylamine (DIEA)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
The starting hydrazide is dissolved in THF in a reaction vessel.
-
The solution is cooled to 0°C.
-
Trifluoroacetic anhydride (1.1 equivalents) and DIEA (1.2 equivalents) are added sequentially to the cooled solution.[4]
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
An aqueous work-up is performed to isolate the trifluoroacetyl hydrazide.[4] The product may be sufficiently pure for subsequent reactions or can be purified further by chromatography.[4]
Logical Workflow and Visualization
The synthesis of this compound from ethyl trifluoroacetate and hydrazine hydrate can be visualized as a straightforward workflow.
Caption: Synthetic workflow for this compound.
Safety and Handling
This compound should be handled with care. It is advisable to store the compound at 2–8°C under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.[2] Standard personal protective equipment (PPE), including gloves and safety goggles, should be used to avoid skin contact.[2] Waste should be neutralized with a dilute base before disposal in a designated halogenated waste stream.[2]
Conclusion
The synthesis of this compound is a well-established process, with the reaction between ethyl trifluoroacetate and hydrazine hydrate being the most efficient and high-yielding method. This guide provides the essential technical details, including quantitative data and experimental protocols, to aid researchers and professionals in the successful preparation of this versatile building block. The provided information is critical for the development of novel pharmaceuticals and other advanced materials.
References
Solubility Profile of 2,2,2-Trifluoroacetohydrazide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroacetohydrazide is a key building block in synthetic organic and medicinal chemistry, valued for its role in the synthesis of various nitrogen-containing heterocycles. The trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability and binding affinity. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1538-08-5 | [1][2] |
| Molecular Formula | C₂H₃F₃N₂O | [2] |
| Molecular Weight | 128.05 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 111 °C | [4] |
| Boiling Point | 192.3 °C at 760 mmHg | |
| Density | 1.462 g/cm³ (Predicted) |
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure, which features a polar hydrazide group and a highly electronegative trifluoromethyl group, a general solubility trend can be inferred. The compound exhibits a high degree of polarity, influencing its solubility in various solvents. For a structurally related compound, 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine, slight solubility has been noted in several polar organic solvents.[3][5] The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents.
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility |
| Methanol | CH₃OH | Polar Protic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Acetonitrile | C₂H₃N | Polar Aprotic | Slightly Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Slightly Soluble |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Slightly Soluble |
| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble |
| Hexanes | C₆H₁₄ | Nonpolar | Insoluble |
| Diethyl Ether | C₄H₁₀O | Nonpolar | Insoluble |
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Spatula
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm)
-
Pipettes
-
Volumetric flasks
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when solid material remains undissolved.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precise volume of the clear, saturated filtrate to a pre-weighed, clean, and dry vial.
-
Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator.
-
Once the solvent is completely evaporated and the vial has returned to room temperature, reweigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtrate taken (mL)) * 100
Solubility (mol/L) = (Mass of dissolved solute (g) / Molecular weight of solute ( g/mol )) / (Volume of filtrate taken (L))
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal instructions.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound remains a gap in the readily accessible scientific literature, its predicted solubility in polar organic solvents provides a strong foundation for its application in research and development. The provided experimental protocol offers a robust method for determining its solubility in specific solvents of interest, enabling researchers to optimize reaction conditions, purification processes, and formulation strategies. This guide serves as a valuable resource for professionals working with this important fluorinated building block.
References
- 1. This compound | Synthetic Building Block [benchchem.com]
- 2. This compound | 1538-08-5 [sigmaaldrich.com]
- 3. 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine CAS#: 762240-99-3 [amp.chemicalbook.com]
- 4. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]
- 5. 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine | 762240-99-3 [chemicalbook.com]
Technical Guide: Physical Characteristics of Solid 2,2,2-Trifluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroacetohydrazide (TFAH), with the chemical formula C₂H₃F₃N₂O, is a crucial fluorinated building block in the fields of organic synthesis and medicinal chemistry.[1] Its significance is derived from the unique combination of a highly reactive hydrazide functional group and a potent electron-withdrawing trifluoromethyl group within a single molecule.[1] This structure makes TFAH an essential precursor for synthesizing a diverse range of nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, which are recognized as privileged scaffolds in drug discovery.[1] This document provides a comprehensive overview of the known physical characteristics of solid this compound, details common experimental protocols for their determination, and outlines its primary synthesis route.
Core Physical Properties
The physical properties of this compound are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 1538-08-5 |
| Molecular Formula | C₂H₃F₃N₂O[2] |
| Molecular Weight | 128.05 g/mol [2] |
| Appearance | White solid[3] |
| Melting Point | 111 °C |
| Boiling Point | 192.3 °C (at 760 mmHg) |
| Density | 1.462 g/cm³ |
| Storage Temperature | 2-8°C, Sealed in a dry, inert atmosphere[4] |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While experimental spectra can vary based on solvent and conditions, the following tables provide predicted data based on the compound's functional groups.[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups by their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H (Amine & Amide) | Stretching | 3200 - 3400 | Strong, Broad |
| C=O (Amide I) | Stretching | 1670 - 1715 | Strong |
| N-H (Amide II) | Bending | 1550 - 1640 | Moderate |
| C-F | Stretching | 1100 - 1300 | Very Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H | -NH₂ | 4.5 - 5.5 | Broad Singlet |
| ¹H | -CONH- | 9.0 - 10.0 | Broad Singlet |
| ¹³C | -CF₃ | 115 - 120 | Quartet (q, ¹JCF ≈ 285 Hz) |
| ¹³C | -C=O | 158 - 162 | Singlet |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound
Procedure:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[3]
-
Packing the Sample: Invert the capillary tube and tap its sealed end gently on a hard surface to pack the solid down into a compact column of 1-2 mm in height at the bottom.[3]
-
Apparatus Setup:
-
Mel-Temp: Insert the capillary tube into one of the sample slots. Ensure the thermometer is correctly positioned in the thermometer well.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, aligning the sample with the thermometer bulb. Insert this assembly into the Thiele tube containing heat-stable oil.[5]
-
-
Initial Determination (Rapid): Heat the apparatus rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.
-
Accurate Determination (Slow): Allow the apparatus to cool. Using a fresh sample, heat the apparatus again, but slow the heating rate to approximately 2°C per minute once the temperature is within 10-15°C of the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid mass turns into a clear liquid (final melting point). The recorded value is the melting point range.
Solubility Classification
A compound's solubility in various aqueous solutions provides strong indications of its functional groups and general molecular size.[6] This qualitative procedure classifies the compound based on its acidic, basic, or neutral properties.
Reagents:
-
Distilled water
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Litmus or pH paper
Procedure:
-
Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of distilled water. Shake vigorously.[7] If the compound dissolves, test the solution's pH with litmus paper.
-
An acidic pH suggests a water-soluble acid.
-
A basic pH suggests a water-soluble base.
-
A neutral pH suggests a water-soluble neutral compound.
-
-
Base Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution and shake. If it dissolves, the compound is an organic acid.
-
Weak Acid Test (if NaOH soluble): To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃ solution. If it dissolves, it is a strong organic acid. If it does not, it is a weak organic acid.
-
Acid Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. If it dissolves, the compound is an organic base (e.g., an amine).[8]
-
Sulfuric Acid Test (if insoluble in previous solutions): If the compound is insoluble in water, dilute acid, and dilute base, carefully add a fresh 25 mg sample to 0.75 mL of cold, concentrated H₂SO₄. Solubility in this strong acid indicates the presence of a neutral compound containing nitrogen or oxygen.[6]
Synthetic Workflow
This compound is most commonly synthesized via the direct condensation of ethyl trifluoroacetate with hydrazine hydrate.[1] This reaction is a classic example of nucleophilic acyl substitution.[1] The process is outlined in the workflow diagram below.
Caption: Synthesis of this compound.
References
- 1. This compound | Synthetic Building Block [benchchem.com]
- 2. This compound | CAS: 1538-08-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 1538-08-5|this compound|BLD Pharm [bldpharm.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
The Trifluoromethyl Group's Electron-Withdrawing Prowess in 2,2,2-Trifluoroacetohydrazide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects of the trifluoromethyl (CF₃) group in the chemical compound 2,2,2-Trifluoroacetohydrazide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and reactivity of this important fluorinated building block.
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, exerts a profound influence on the electronic properties of a molecule, a phenomenon clearly demonstrated in this compound.
The Inductive Effect: A Quantitative Perspective
The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry.[1] This is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). This pull of electron density away from the adjacent carbonyl group significantly impacts the acidity and nucleophilicity of the hydrazide moiety.
To quantify this effect, the Hammett sigma constant (σ) is a valuable parameter. The σp value for a para-substituted trifluoromethyl group on a benzene ring is +0.54, indicating a strong electron-withdrawing character. While this is in an aromatic system, the underlying inductive effect is transferable to aliphatic systems like this compound.
Impact on Acidity and Basicity
Spectroscopic Evidence of Electron Withdrawal
Comparative analysis of spectroscopic data provides clear evidence of the CF₃ group's electron-withdrawing influence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the protons on the nitrogen atoms of this compound are expected to resonate at a higher chemical shift (downfield) compared to those in acetohydrazide. This deshielding effect is a direct consequence of the reduced electron density around the nitrogen atoms.
Similarly, in ¹³C NMR spectroscopy, the carbonyl carbon of this compound will exhibit a downfield shift compared to that of acetohydrazide. The strong electron-withdrawing CF₃ group pulls electron density away from the carbonyl carbon, making it more electron-deficient and thus less shielded.
Infrared (IR) Spectroscopy
The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive probe of the electronic environment. For this compound, the C=O stretching vibration is expected to appear at a higher wavenumber compared to acetohydrazide. The inductive effect of the CF₃ group strengthens the C=O bond by reducing electron density in the antibonding orbitals, leading to a higher vibrational frequency.
| Spectroscopic Data | Acetohydrazide (Predicted/Typical) | This compound (Predicted/Typical) | Effect of CF₃ Group |
| ¹H NMR (NH protons) | Lower Chemical Shift | Higher Chemical Shift (Downfield) | Deshielding |
| ¹³C NMR (C=O carbon) | Lower Chemical Shift | Higher Chemical Shift (Downfield) | Deshielding |
| IR (C=O stretch) | Lower Wavenumber (~1640-1680 cm⁻¹) | Higher Wavenumber | Increased Bond Strength |
Reactivity and Applications in Drug Discovery
The profound electron-withdrawing effect of the trifluoromethyl group significantly modulates the reactivity of this compound. The reduced electron density on the nitrogen atoms leads to decreased nucleophilicity.[3] This has important implications for its use as a synthetic building block. While still capable of undergoing reactions typical of hydrazides, such as condensation with aldehydes and ketones to form hydrazones, the reaction conditions may need to be adjusted to account for its lower reactivity.
This modulation of reactivity, coupled with the beneficial properties imparted by the CF₃ group, makes this compound a valuable precursor in the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in many pharmaceuticals.[3] Hydrazide-hydrazone derivatives synthesized from this compound have shown potential as antibacterial and antitumor agents.[3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ethyl trifluoroacetate with hydrazine hydrate.[3]
Materials:
-
Ethyl trifluoroacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve ethyl trifluoroacetate in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate to the solution while stirring.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of Acetohydrazide
For comparative studies, acetohydrazide can be synthesized from ethyl acetate and hydrazine hydrate.
Materials:
-
Ethyl acetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Combine ethyl acetate and hydrazine hydrate in ethanol.
-
Reflux the mixture for an extended period.
-
Cool the reaction mixture and concentrate to obtain the crude product.
Visualizing the Synthetic and Mechanistic Frameworks
To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Proposed antibacterial mechanism of action for hydrazide derivatives.
Conclusion
The trifluoromethyl group in this compound exerts a powerful electron-withdrawing effect that profoundly influences its chemical properties and reactivity. This is evident from spectroscopic data and has significant implications for its application in organic synthesis and drug discovery. Understanding these electronic effects is crucial for the rational design of novel bioactive molecules with enhanced properties. The data and protocols presented in this guide serve as a valuable resource for researchers working with this important fluorinated building block.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Acetylhydrazine (HMDB0060428) [hmdb.ca]
- 3. This compound | Synthetic Building Block [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Reactivity of the Hydrazide Moiety in 2,2,2-Trifluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoroacetohydrazide is a versatile and highly valuable fluorinated building block in organic synthesis and medicinal chemistry.[1] Its unique chemical properties, stemming from the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, impart distinct reactivity to the hydrazide moiety. This guide provides a comprehensive overview of the nucleophilic and electrophilic nature of the hydrazide group in this compound, its application in the synthesis of various heterocyclic systems, and detailed experimental protocols for key transformations. The incorporation of the trifluoromethyl group is a strategic approach to enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1]
Physicochemical Properties
The reactivity of this compound is intrinsically linked to its physicochemical properties. The powerful inductive effect of the CF₃ group significantly influences the electron density distribution across the hydrazide moiety, impacting its acidity, basicity, and overall nucleophilicity.
| Property | Value/Description | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 1538-08-5 | BLD Pharm[2] |
| Molecular Formula | C₂H₃F₃N₂O | BLD Pharm[2] |
| Molecular Weight | 128.05 g/mol | BLD Pharm[2] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Predicted pKa | 9.47 ± 0.20 | ChemicalBook |
| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich[3] |
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing substituent that profoundly modulates the chemical reactivity of the hydrazide moiety in this compound.[1] This influence is primarily exerted through a strong negative inductive effect (-I effect), which has several key consequences:
-
Reduced Nucleophilicity: The electron-withdrawing CF₃ group decreases the electron density on the nitrogen atoms of the hydrazide moiety, thereby reducing its nucleophilicity compared to non-fluorinated acetohydrazide. Despite this, the hydrazide can still act as a competent nucleophile, particularly towards strong electrophiles.[1]
-
Increased Acidity of N-H Protons: The inductive effect of the CF₃ group stabilizes the conjugate base formed upon deprotonation of the hydrazide, making the N-H protons more acidic than those in acetohydrazide. This increased acidity is reflected in its predicted pKa value.
-
Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the CF₃ group makes the adjacent carbonyl carbon more electrophilic. This facilitates nucleophilic attack at the carbonyl group, a key step in many of its reactions.[1]
-
Stabilization of Reaction Intermediates: The CF₃ group can stabilize negatively charged intermediates and transition states that may form during reactions, influencing reaction pathways and rates.[1]
Below is a diagram illustrating the inductive effect of the trifluoromethyl group on the this compound molecule.
Caption: Inductive electron withdrawal by the CF₃ group.
Reactivity of the Hydrazide Moiety
The hydrazide moiety in this compound exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, participating in reactions where it or its derivatives behave as electrophilic species.
Nucleophilic Reactivity
The terminal nitrogen atom (-NH₂) of the hydrazide is the primary nucleophilic center. Despite the reduced electron density due to the adjacent trifluoroacetyl group, it readily participates in several important classes of reactions.
This compound can be acylated and alkylated at the terminal nitrogen. For instance, it reacts with chloroacetyl chloride in the presence of a base to yield N'-(chloroacetyl)-2,2,2-trifluoroacetohydrazide, a key intermediate in the synthesis of certain pharmaceuticals.[1] Furthermore, N-protected trifluoroacetyl hydrazides can undergo alkylation with alkyl halides or with alcohols under Mitsunobu conditions.[1]
Experimental Protocol: Synthesis of N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide [1]
-
Step 1: Synthesis of this compound: React hydrazine hydrate with ethyl trifluoroacetate in a suitable solvent (e.g., methyl tertiary butyl ether) to produce this compound via amidation. An excess of hydrazine hydrate is often employed to drive the reaction to completion.
-
Step 2: Acylation: The formed this compound is then reacted with chloroacetyl chloride in the presence of an acid-binding agent, such as sodium hydroxide, to yield N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide.
A cornerstone of the reactivity of this compound is its condensation with aldehydes and ketones to form stable hydrazone intermediates. This reaction is typically catalyzed by a small amount of acid.[1] The trifluoroacetyl group influences the stability and subsequent reactivity of the resulting hydrazone.
Caption: General workflow for hydrazone formation.
The mechanism is initiated by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic terminal amino group of the trifluoroacetohydrazide then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate (carbinolamine). Subsequent dehydration of this intermediate yields the final hydrazone product.[1]
Precursor to Heterocycles
Trifluoroacetylated hydrazides and their hydrazone derivatives are pivotal precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[1]
Pyrazoles can be synthesized through the condensation of this compound with 1,3-dicarbonyl compounds. The electron-withdrawing nature of the CF₃ group can influence the regioselectivity of the cyclization. For example, the cyclocondensation of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines in N,N-dimethylacetamide under acidic conditions yields pyrazoles with high regioselectivity.[4]
Experimental Protocol: Synthesis of Trifluoromethyl-Substituted Pyrazoles [5]
-
Step 1: Formation of α-perfluoroalkenylated aldehydes: Synthesize the starting enals via a photocatalytic perfluoroalkenylation of aliphatic aldehydes.
-
Step 2: Cyclization: Dissolve the α-perfluoroalkenylated aldehyde in ethanol in an oven-dried pressure tube under a nitrogen atmosphere. Add an excess of hydrazine monohydrate and stir the reaction mixture at 100 °C. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the product is purified by flash chromatography.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| 2-(Perfluoroethylidene)octanal | Hydrazine monohydrate | Ethanol, 100 °C, 65 h | 4-hexyl-3-(trifluoromethyl)-1H-pyrazole | 83%[5] |
| 2-(Perfluorobutylidene)-octanal | Hydrazine monohydrate | Ethanol, 100 °C, 11 days | 4-hexyl-3-(perfluoropropyl)-1H-pyrazole | 96% (conversion)[5] |
1,3,4-Oxadiazoles can be prepared from this compound through various methods, often involving the cyclization of a diacylhydrazine intermediate. These intermediates can be formed by the acylation of this compound. Dehydrating agents such as phosphorous oxychloride are commonly used to effect the final cyclization.[6][7]
Experimental Protocol: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [6]
-
Formation of Hydrazide: Synthesize the required acid hydrazide from the corresponding ester and hydrazine hydrate.
-
Reaction with Acylating Agent: React the hydrazide with a second acylating agent (e.g., an acid chloride or another carboxylic acid) to form a 1,2-diacylhydrazine.
-
Cyclodehydration: Treat the 1,2-diacylhydrazine with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to induce cyclization to the 1,3,4-oxadiazole.
A more recent method involves the coupling of acyl hydrazides with α-bromo nitroalkanes, which directly yields the 2,5-disubstituted oxadiazole, avoiding the isolation of the diacyl hydrazide intermediate.[8]
This compound is a key building block for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. One approach involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen).[9][10][11] In this process, the trifluoroacetimidohydrazide is believed to be an intermediate.[11]
Experimental Protocol: Multi-component Synthesis of 3-Trifluoromethyl-1,2,4-triazoles [11]
-
Reaction Setup: In a reaction tube, combine the trifluoroacetimidoyl chloride (1.0 equiv), hydrazine hydrate (1.5 equiv), benzene-1,3,5-triyl triformate (TFBen) (0.5 equiv), and trifluoroacetic acid (TFA) (1.0 equiv) in toluene.
-
Reaction Conditions: Heat the reaction mixture at 100 °C for 12 hours under an air atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the desired 3-trifluoromethyl-1,2,4-triazole.
| Trifluoroacetimidoyl Chloride Substrate | Yield |
| 4-Methylphenyl | 85% |
| 4-Methoxyphenyl | 82% |
| 4-Chlorophenyl | 75% |
| 2-Naphthyl | 78% |
Electrophilic Reactivity and Related Reactions
While the nucleophilicity of the hydrazide is its most prominent feature, the moiety can be involved in reactions where it or its derivatives exhibit electrophilic character. For instance, N-nitrosated hydrazides can undergo further reactions. Although specific examples for this compound are not abundant in the literature, the general reactivity of N-nitroso compounds can provide insights. N-nitrosamines are weakly electrophilic at the nitroso-nitrogen and can be attacked by strong nucleophiles like organolithium or Grignard reagents.[12] Denitrosation can also occur under acidic conditions, regenerating the parent amine or hydrazide.[12]
Application in Multi-Step Synthesis: The Case of Sitagliptin
This compound and its derivatives are crucial intermediates in the synthesis of pharmaceuticals. A prominent example is in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4] A key intermediate in many synthetic routes to Sitagliptin is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][13]triazolo[4,3-a]pyrazine.[4] The synthesis of this intermediate often utilizes a trifluoromethyl-containing building block derived from this compound.
The following diagram illustrates a plausible synthetic workflow for this key Sitagliptin intermediate starting from this compound.
Caption: Plausible multi-step synthesis of a Sitagliptin intermediate.
Conclusion
This compound is a reagent of significant importance in modern organic and medicinal chemistry. The strong electron-withdrawing trifluoromethyl group fine-tunes the reactivity of the hydrazide moiety, reducing its nucleophilicity while enhancing the acidity of its N-H protons and the electrophilicity of its carbonyl carbon. This unique combination of properties makes it an ideal precursor for the synthesis of a diverse range of fluorine-containing molecules, most notably nitrogen heterocycles such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Its utility is further demonstrated by its application in the multi-step synthesis of complex pharmaceutical agents like Sitagliptin. A thorough understanding of the reactivity of this compound is crucial for researchers and drug development professionals aiming to leverage its potential in the design and synthesis of novel bioactive compounds.
References
- 1. This compound | Synthetic Building Block [benchchem.com]
- 2. 1538-08-5|this compound|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publication: Synthesis of Novel 1,3,4-Oxadiazole-functionalized Trifluoromethyl-pyrido[2,3-d]pyrimidine Derivatives and Their Anticancer Activity [sciprofiles.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 12. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
The Fluorinated Advantage: A Technical Guide to 2,2,2-Trifluoroacetohydrazide as a Premier Building Block in Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological profiles of drug candidates. Among the repertoire of fluorinated building blocks, 2,2,2-trifluoroacetohydrazide has emerged as a particularly versatile and powerful tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of its synthesis, properties, and applications, with a focus on its role in the construction of complex, high-value molecules.
Core Properties of this compound
The unique reactivity of this compound stems from the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group, which significantly influences the adjacent hydrazide moiety.[1] This electronic effect enhances the acidity of the N-H protons and modulates the nucleophilicity of the terminal nitrogen, making it a versatile reagent for a variety of chemical transformations.[1]
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented below, providing essential data for its handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂H₃F₃N₂O | [1] |
| Molecular Weight | 128.05 g/mol | [1] |
| CAS Number | 1538-08-5 | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 104-107 °C | [2] |
| Boiling Point | 192.3 °C | [3] |
| InChI Key | OFUCCBIWEUKISP-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The primary and most widely employed method for the synthesis of this compound is the direct condensation of hydrazine hydrate with ethyl trifluoroacetate.[1] This reaction is a classic example of nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester.[1]
The reactivity of this compound is characterized by its ability to readily form stable hydrazone intermediates upon reaction with aldehydes and ketones.[1] These hydrazones are pivotal precursors for the construction of a diverse array of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[1]
Applications in the Synthesis of Bioactive Heterocycles
The true utility of this compound as a building block is demonstrated in its application for synthesizing a variety of heterocyclic systems, including pyrazoles and 1,3,4-oxadiazoles. The incorporation of the trifluoromethyl group into these scaffolds is a strategic maneuver to enhance metabolic stability, lipophilicity, and binding affinity of the final compounds.[1]
Synthesis of Trifluoromethylated Pyrazoles
Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. The use of this compound provides a straightforward route to trifluoromethyl-substituted pyrazoles.
General workflow for the synthesis of trifluoromethylated pyrazoles.
Synthesis of Trifluoromethylated 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are another important class of heterocycles with diverse pharmacological activities. This compound serves as a key precursor for the synthesis of 2-trifluoromethyl-1,3,4-oxadiazoles.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of this compound in a research setting.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from ethyl trifluoroacetate and hydrazine hydrate.[1]
Materials:
-
Ethyl trifluoroacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of hydrazine hydrate (1.0 equivalent) in ethanol, add ethyl trifluoroacetate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
Protocol 2: Synthesis of a 5-(Trifluoromethyl)pyrazole Derivative
This protocol outlines the synthesis of a pyrazole derivative using this compound and a 1,3-dicarbonyl compound.[4]
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol or acetic acid
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) and this compound (1.0 equivalent) in ethanol or acetic acid.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 5-(trifluoromethyl)pyrazole derivative.
Protocol 3: Synthesis of a 2-(Trifluoromethyl)-1,3,4-oxadiazole Derivative
This protocol describes the synthesis of an oxadiazole derivative from this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid
-
Dehydrating agent (e.g., phosphorus oxychloride, POCl₃)
-
Suitable solvent (e.g., toluene)
Procedure:
-
A mixture of this compound (1.0 equivalent) and a carboxylic acid (1.0 equivalent) in a suitable solvent such as toluene is prepared.
-
A dehydrating agent like phosphorus oxychloride (POCl₃) is added cautiously to the mixture.
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.
-
After completion, the reaction is cooled, and the excess POCl₃ is carefully quenched with ice water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, and the solvent is evaporated to give the crude product, which can be purified by column chromatography or recrystallization.
Application in Drug Discovery: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
The strategic use of this compound extends to the development of enzyme inhibitors. Fatty Acid Amide Hydrolase (FAAH) is a therapeutic target for managing pain, anxiety, and inflammation.[5] Inhibition of FAAH increases the levels of endogenous cannabinoids, leading to therapeutic effects.[5] Trifluoromethylated heterocycles derived from this compound have been explored as potent FAAH inhibitors.
Simplified signaling pathway of FAAH and its inhibition.
High-Throughput Screening of this compound Derivatives
The versatility of this compound allows for the creation of large libraries of diverse compounds for high-throughput screening (HTS) to identify novel drug leads.
Workflow for high-throughput screening of derivative libraries.
Conclusion
This compound stands out as a cornerstone fluorinated building block in contemporary drug discovery and development. Its straightforward synthesis, predictable reactivity, and the advantageous properties it imparts to target molecules make it an invaluable asset for medicinal chemists. The ability to readily construct trifluoromethylated heterocyclic scaffolds opens up vast possibilities for exploring novel chemical space and developing next-generation therapeutics with improved efficacy and pharmacokinetic profiles. As the demand for innovative drug candidates continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its place in the modern synthetic chemist's toolkit.
References
Discovery and history of 2,2,2-Trifluoroacetohydrazide
An In-depth Technical Guide to 2,2,2-Trifluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This compound is a crucial fluorinated building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive hydrazide moiety and a potent electron-withdrawing trifluoromethyl group, makes it an invaluable precursor for synthesizing a wide array of nitrogen-containing heterocycles. The incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding affinity.[1] This guide provides a comprehensive overview of its discovery and history, detailed synthesis protocols, physical and chemical properties, key reactions, and applications, with a focus on its role in pharmaceutical and agrochemical development.
Discovery and History
While the precise date of its first synthesis is not prominently documented, this compound gained significance as chemists sought to incorporate fluorine into organic molecules to modulate their properties. The development of synthetic routes, primarily through the condensation of trifluoroacetic acid esters with hydrazine, established it as a readily accessible and versatile reagent.[1] Its utility is centered on its dual functionality: the hydrazide group serves as a nucleophile and a handle for constructing complex nitrogen-containing scaffolds, while the trifluoromethyl group acts as a powerful modulator of electronic and physiological properties.[1] This combination has made it a cornerstone in the synthesis of privileged structures in drug discovery, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles.[1]
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized below. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming its structure, with IR showing characteristic bands for the hydrazide moiety (-CONHNH₂) and CF₃ group.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1538-08-5 | [1] |
| Molecular Formula | C₂H₃F₃N₂O | [2] |
| Molecular Weight | 128.05 g/mol | [1][2] |
| Physical Form | White solid | [2] |
| Melting Point | 111 °C | [2] |
| Boiling Point | 84-86 °C (at 14 Torr) | [2] |
| Density (Predicted) | 1.462 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 9.47 ± 0.20 | [2] |
| InChI Key | OFUCCBIWEUKISP-UHFFFAOYSA-N | [1] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2][3] |
Core Synthesis Protocols
The most common and scalable methods for preparing this compound involve the reaction of a trifluoroacetylating agent with hydrazine.
Method 1: From Ethyl Trifluoroacetate and Hydrazine Hydrate
This is the most widely employed method, relying on the nucleophilic acyl substitution of ethyl trifluoroacetate by hydrazine.[1]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol (25 mL).
-
Reagents: Add ethyl trifluoroacetate (14.2 g, 0.10 mol) and hydrazine hydrate (5.54 g, 0.11 mol) to the solvent.[2]
-
Reaction: Heat the mixture to reflux and maintain for 6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure.[2]
-
Isolation: Dry the resulting residue under vacuum to yield this compound. The product is initially a transparent oil that solidifies upon standing.[2] Expected yield is approximately 96% (12.3 g).[2]
Caption: Synthesis of this compound via Hydrazinolysis.
Method 2: From Trifluoroacetic Anhydride
This method is an alternative that uses a more reactive acylating agent, which can be advantageous for certain substrates, particularly in the acylation of existing hydrazides.[1][4]
-
Setup: In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve the starting hydrazide (1.0 eq.) and Diisopropylethylamine (DIEA) (1.2 eq.) in anhydrous Tetrahydrofuran (THF).[4]
-
Reagents: Cool the solution to 0 °C in an ice bath.
-
Reaction: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the cooled solution.[4] After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Perform an aqueous work-up to remove salts and excess reagents.
-
Isolation: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[4]
Chemical Reactivity and Applications
The unique electronic properties imparted by the CF₃ group govern the reactivity of this compound, making it a versatile synthetic tool.[1]
Formation of Hydrazones
This compound readily reacts with aldehydes and ketones, typically under mild acidic catalysis, to form stable trifluoroacetylhydrazones. These hydrazones are pivotal intermediates for further transformations, particularly for the construction of heterocyclic rings.[1] The electron-withdrawing trifluoroacetyl group influences the stability and subsequent reactivity of the hydrazone intermediate.[1]
Synthesis of Heterocycles
Trifluoroacetylhydrazones are key precursors for a variety of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[1]
-
1,3,4-Oxadiazoles: Cyclodehydration of N,N'-diacylhydrazines (formed by acylating the terminal nitrogen of this compound) is a common route to 2,5-disubstituted 1,3,4-oxadiazoles.
-
Pyrazoles: Reaction with 1,3-dicarbonyl compounds leads to the formation of pyrazole rings.
-
Triazoles: Cyclization reactions of trifluoroacetylated hydrazides or their derivatives can yield various triazole systems.[1]
Caption: General pathway for heterocycle synthesis from the core reagent.
Applications in Drug Discovery and Agrochemicals
The strategic incorporation of a CF₃ group can significantly improve a molecule's pharmacological profile.[1]
-
Pharmaceuticals: this compound is a building block in the synthesis of various drugs. It is used in preparing anticancer agents like gefitinib and erlotinib, as well as antidepressants such as fluoxetine.[5] Its derivatives are key intermediates in the synthesis of dipeptidyl peptidase-IV (DP-IV) inhibitors used for treating Type 2 diabetes.[6]
-
Agrochemicals: In the agrochemical industry, it serves as a precursor for herbicides, fungicides, and insecticides.[5] The CF₃ group enhances the potency and metabolic resistance of the active compounds.[3]
-
Energetic Materials: It is also used in the synthesis of certain energetic materials, such as N'-(1-amino-2,2-dinitrovinyl)-2,2,2-trifluoroacetohydrazide.[1]
References
- 1. This compound | Synthetic Building Block [benchchem.com]
- 2. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | C4H2F6N2O2 | CID 229754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Pyrazoles Using 2,2,2-Trifluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted pyrazoles are a significant class of heterocyclic compounds widely sought after in medicinal chemistry and drug development due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The introduction of a trifluoromethyl (CF3) group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While the direct use of 2,2,2-trifluoroacetohydrazide in a one-pot pyrazole synthesis is not extensively documented due to the reduced nucleophilicity of the hydrazine moiety caused by the electron-withdrawing trifluoroacetyl group, a reliable two-step pathway provides an effective route to the desired trifluoromethyl-substituted pyrazoles.
This application note details a two-step protocol for the synthesis of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole, commencing with the hydrolysis of this compound to generate trifluoromethylhydrazine, followed by a classic Knorr pyrazole synthesis via cyclocondensation with a 1,3-dicarbonyl compound.
Overall Synthesis Workflow
The synthesis proceeds in two main stages: the preparation of the trifluoromethylhydrazine intermediate and the subsequent pyrazole ring formation.
Caption: Two-step workflow for pyrazole synthesis.
Step 1: Preparation of Trifluoromethylhydrazine from this compound
The initial step involves the hydrolysis of the trifluoroacetyl group from this compound to yield the more nucleophilic trifluoromethylhydrazine. This is typically achieved under acidic conditions.
Reaction Pathway
Caption: Hydrolysis of this compound.
Experimental Protocol
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in water.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution by the dropwise addition of a saturated sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent under reduced pressure to yield crude trifluoromethylhydrazine. This intermediate is often used directly in the next step without further purification.
Data Presentation
| Parameter | Value |
| Reactant | This compound |
| Catalyst | Sulfuric Acid |
| Solvent | Water |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 70-80% |
Step 2: Synthesis of 3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole
This step follows the well-established Knorr pyrazole synthesis, where the prepared trifluoromethylhydrazine is reacted with a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), to form the pyrazole ring.
Reaction Pathway
Caption: Knorr synthesis of the target pyrazole.
Experimental Protocol
Materials:
-
Trifluoromethylhydrazine (from Step 1)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the crude trifluoromethylhydrazine (1 equivalent) in ethanol.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
| Parameter | Value |
| Reactants | Trifluoromethylhydrazine, Acetylacetone |
| Catalyst | Glacial Acetic Acid |
| Solvent | Ethanol |
| Reaction Time | 3-5 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Conclusion
The presented two-step protocol provides a reliable and efficient method for the synthesis of trifluoromethyl-substituted pyrazoles starting from this compound. This approach circumvents the challenges associated with the direct use of the acylated hydrazine and leverages the well-established Knorr pyrazole synthesis for the final ring formation. The resulting trifluoromethylated pyrazoles are valuable scaffolds for further elaboration in drug discovery and materials science. Researchers can adapt this general methodology for the synthesis of a variety of substituted pyrazoles by employing different 1,3-dicarbonyl compounds in the second step.
Application Notes and Protocols: Synthesis of 2-Substituted-5-(trifluoromethyl)-1,3,4-oxadiazoles using 2,2,2-Trifluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] The introduction of a trifluoromethyl (CF₃) group into these heterocycles is a well-established strategy to improve metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[3] 2,2,2-Trifluoroacetohydrazide serves as a key building block for the synthesis of 2-substituted-5-(trifluoromethyl)-1,3,4-oxadiazoles, offering a direct route to introduce the trifluoromethyl group onto the oxadiazole ring.[3] This application note provides detailed protocols for the synthesis of these valuable compounds, along with quantitative data for a range of substrates.
The synthesis of 2-substituted-5-(trifluoromethyl)-1,3,4-oxadiazoles from this compound and various carboxylic acids is typically achieved through a two-step, one-pot procedure. The initial step involves the acylation of this compound with a carboxylic acid to form an N,N'-diacylhydrazine intermediate. Subsequent in-situ cyclodehydration, often promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yields the desired 1,3,4-oxadiazole.[2]
Experimental Protocols
This section details the general procedure for the synthesis of 2-substituted-5-(trifluoromethyl)-1,3,4-oxadiazoles from a carboxylic acid and this compound.
Materials:
-
Substituted carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq) or Thionyl chloride (SOCl₂) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
General Procedure for the Synthesis of 2-Aryl-5-(trifluoromethyl)-1,3,4-oxadiazoles:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DCM or THF) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Dehydrating Agent: Slowly add the dehydrating agent (e.g., phosphorus oxychloride or thionyl chloride, 3.0 eq) to the stirred reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold saturated aqueous sodium bicarbonate solution to quench the excess dehydrating agent.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-5-(trifluoromethyl)-1,3,4-oxadiazole.
Data Presentation
The following table summarizes the yields for the synthesis of various 2-aryl-5-(trifluoromethyl)-1,3,4-oxadiazoles using the general protocol described above. The yields are representative and may vary based on the specific reaction conditions and the electronic and steric properties of the substituents on the aromatic carboxylic acid.
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzoic acid | 2-Phenyl-5-(trifluoromethyl)-1,3,4-oxadiazole | 85 |
| 2 | 4-Methylbenzoic acid | 2-(p-Tolyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | 88 |
| 3 | 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | 92 |
| 4 | 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | 82 |
| 5 | 4-Nitrobenzoic acid | 2-(4-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | 78 |
| 6 | 4-(Trifluoromethyl)benzoic acid | 2,5-Bis(trifluoromethyl)phenyl-1,3,4-oxadiazole | 64[3] |
| 7 | 2-Naphthoic acid | 2-(Naphthalen-2-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | 80 |
| 8 | Thiophene-2-carboxylic acid | 2-(Thiophen-2-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | 75 |
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the synthesis of 1,3,4-oxadiazoles.
Caption: General experimental workflow for the synthesis of 1,3,4-oxadiazoles.
Caption: Simplified reaction pathway for 1,3,4-oxadiazole synthesis.
References
- 1. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2,2-Trifluoroacetohydrazide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2,2-trifluoroacetohydrazide and the related trifluoroacetyl (Tfa) group in the field of peptide synthesis. The unique properties of the trifluoroacetyl moiety, particularly its electron-withdrawing nature and specific cleavage conditions, make it a valuable tool for various synthetic strategies, including use as a protecting group and as a precursor for C-terminal peptide modifications.
Application as a Protecting Group for Hydrazide Modification
The trifluoroacetyl group serves as an effective protecting group for the synthesis of N'-alkylated hydrazides derived from amino acids. This strategy involves a three-step process: acylation of a starting hydrazide with trifluoroacetic anhydride, alkylation of the resulting trifluoroacetyl hydrazide, and subsequent removal of the Tfa group.[1][2] This method is advantageous as it can often be performed without the need to isolate intermediates, streamlining the synthesis with a single final chromatographic purification.[2]
Workflow for N'-Alkyl Hydrazide Synthesis
Caption: Workflow for the synthesis of N'-alkyl hydrazides using a trifluoroacetyl protecting group strategy.
Quantitative Data: Synthesis of N'-Alkyl Hydrazides
| Starting Hydrazide | Alkylating Agent | Alkylation Method | Final Product | Overall Yield (%) |
| N-(Boc)alanine hydrazide | Propargyl alcohol | Mitsunobu Reaction | N'-propargyl N-(Boc)alanine hydrazide | 72 |
| N-(Boc)alanine hydrazide | Allyl bromide | Alkaline Conditions | N'-allyl N-(Boc)alanine hydrazide | 36 |
Data sourced from reference[3].
Experimental Protocols
Protocol 1.1: Acylation of Hydrazides with Trifluoroacetic Anhydride
-
Dissolve the starting amino acid hydrazide in a suitable solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
The resulting trifluoroacetyl hydrazide is often used in the next step without further purification.[3]
Protocol 1.2: Alkylation via Mitsunobu Reaction
-
Dissolve the trifluoroacetyl hydrazide intermediate in THF and cool to 0 °C.
-
Add triphenylphosphine and the desired alcohol to the solution.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for several hours until completion (monitor by TLC).[1]
-
Remove the solvent under reduced pressure.
Protocol 1.3: Alkylation with Alkyl Halides under Alkaline Conditions
-
Dissolve the trifluoroacetyl hydrazide intermediate in a suitable solvent such as DMF.
-
Add a base, such as potassium carbonate (K₂CO₃).
-
Add the alkyl halide (e.g., allyl bromide).
-
Heat the reaction mixture (e.g., to 65 °C) and stir for an extended period (e.g., 48 hours).[1]
-
After completion, perform an aqueous work-up and purify the product by chromatography.[1]
Protocol 1.4: Deprotection of the Trifluoroacetyl Group
-
Reductive Conditions:
-
Dissolve the N'-alkyl-N'-trifluoroacetyl hydrazide in methanol.
-
Add sodium borohydride (NaBH₄) and stir until the reaction is complete.[1]
-
-
Hydrolytic Conditions:
-
Dissolve the protected hydrazide in methanol.
-
Add an aqueous solution of a base, such as 5% aqueous potassium carbonate (K₂CO₃).[1]
-
Stir until the trifluoroacetyl group is cleaved.
-
Purify the final N'-alkyl hydrazide product by chromatography.
-
Application in C-Terminal Peptide Modification
Peptide hydrazides are valuable intermediates in peptide chemistry, serving as precursors for the synthesis of other C-terminal functionalities.[4][5] They can be synthesized on solid phase and subsequently converted to peptide azides for fragment condensation or to other derivatives for conjugation.[6][7]
Workflow for Peptide Hydrazide Conversion
Caption: Key C-terminal modifications starting from a peptide hydrazide intermediate.
Experimental Protocols
Protocol 2.1: Solid-Phase Synthesis of Peptide Hydrazides
-
Utilize a suitable resin, such as a hydrazine 2-chlorotrityl (2-CT) resin or a hydrazone resin, for Fmoc-based solid-phase peptide synthesis (SPPS).[4][5]
-
Perform standard Fmoc-SPPS cycles to assemble the desired peptide chain.
-
Cleave the peptide hydrazide from the resin. For example, cleavage from a hydrazone resin can be achieved with a solution of 5% aqueous HCl in acetone.[4][5]
Protocol 2.2: Conversion of Peptide Hydrazide to Peptide Azide for Ligation
-
Dissolve the purified peptide hydrazide in an acidic buffer (e.g., 0.2 M phosphate buffer containing 6 M Gn·HCl, pH ~3).
-
Cool the solution to a low temperature (e.g., -15 °C).
-
Add a solution of sodium nitrite (NaNO₂) to the cooled peptide hydrazide solution.[8]
-
Allow the reaction to proceed for 15-20 minutes to form the reactive peptide azide intermediate.[8]
-
Immediately use the peptide azide solution for the subsequent fragment condensation (ligation) step by adding the second peptide fragment with a free N-terminus.
Protocol 2.3: C-Terminal Modification via Isocyanate Formation
-
Oxidize the C-terminal peptide hydrazide in an aqueous medium.
-
This is followed by a Curtius rearrangement of the resulting acyl azide to generate a C-terminal isocyanate in situ.[7]
-
The highly reactive isocyanate can then be trapped with various nucleophiles (e.g., hydrazines, aromatic thiols, hydroxylamines) to yield a C-terminally modified peptide.[7]
Trifluoroacetylation as a Side Reaction in Peptide Synthesis
A notable, and often undesirable, role of trifluoroacetyl groups in peptide synthesis is the trifluoroacetylation of free amino groups (N-terminus and lysine side chains). This side reaction can occur during the final cleavage of the peptide from the resin when using trifluoroacetic acid (TFA).[3] The formation of reactive trifluoroacetylating species from TFA can lead to chain termination and complicate the purification of the final peptide product.[3][9][10] The extent of this side reaction can be minimized by using optimized cleavage cocktails containing scavengers.[3]
Mechanism of Undesired Trifluoroacetylation
Caption: Simplified pathway of undesired trifluoroacetylation during TFA-mediated peptide cleavage.
These notes and protocols are intended to guide researchers in the effective application of this compound and related chemistries in peptide synthesis. For specific applications, further optimization of the described conditions may be necessary.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound | Synthetic Building Block [benchchem.com]
- 4. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry | Semantic Scholar [semanticscholar.org]
- 6. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
- 7. C-Terminal Modification of Fully Unprotected Peptide Hydrazides via in Situ Generation of Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for 2,2,2-Trifluoroacetohydrazide as a Derivatization Agent for GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as steroids, aldehydes, and ketones, are not directly amenable to GC-MS analysis due to their low volatility, thermal instability, or poor chromatographic behavior. Chemical derivatization is a crucial sample preparation step that can overcome these limitations by converting the analytes into more volatile, stable, and chromatographically favorable derivatives.[1][2][3]
2,2,2-Trifluoroacetohydrazide is a versatile and valuable fluorinated building block in organic synthesis and medicinal chemistry.[4] Its utility stems from the presence of a highly reactive hydrazide group and a strongly electron-withdrawing trifluoromethyl group. The incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[5] This application note provides detailed protocols for the use of this compound as a derivatization agent for the analysis of carbonyl compounds (aldehydes and ketones) and steroids by GC-MS.
Principle of Derivatization with this compound
This compound reacts with the carbonyl group of aldehydes and ketones to form stable trifluoroacetylhydrazone derivatives. This reaction proceeds via nucleophilic addition of the hydrazide to the carbonyl carbon, followed by dehydration. The resulting derivatives are more volatile and thermally stable than the parent compounds, making them suitable for GC-MS analysis. The fluorine atoms in the derivative also provide a unique mass spectral signature, which can aid in identification.
Application 1: Analysis of Carbonyl Compounds (Aldehydes and Ketones)
Carbonyl compounds are an important class of molecules that are frequently analyzed in various matrices, including environmental, food, and biological samples. Derivatization is often necessary to improve their detection and separation by GC-MS.[6][7][8]
Experimental Protocol
This protocol is adapted from established methods for other hydrazine-based derivatization reagents.[9][10]
Materials:
-
This compound
-
Sample containing carbonyl compounds (e.g., extracted from a biological matrix, environmental sample, or reaction mixture)
-
Solvent (e.g., acetonitrile, methanol, or a suitable organic solvent)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Internal standard (e.g., an isotopically labeled analog of the analyte of interest)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a reaction vial.
-
If the sample is not already in solution, dissolve it in a suitable solvent.
-
Add a known amount of the internal standard solution to the sample.
-
-
Derivatization Reaction:
-
Prepare a solution of this compound in the chosen solvent (e.g., 10 mg/mL).
-
Add an excess of the derivatizing agent solution to the sample vial. A molar ratio of at least 10:1 (derivatizing agent to analyte) is recommended.
-
Add a small amount of acid catalyst (e.g., 1-2 drops of 1% trifluoroacetic acid in the reaction solvent).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-70°C for 60 minutes. The optimal temperature and time may need to be determined empirically for specific analytes.
-
-
Sample Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS or may require further clean-up or extraction depending on the complexity of the sample matrix. For example, a liquid-liquid extraction with a non-polar solvent like hexane can be performed to isolate the derivatives.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used for enhanced sensitivity and selectivity.
-
-
Quantitative Data
The following table presents representative quantitative data that could be expected from the GC-MS analysis of carbonyl compounds derivatized with this compound. These values are based on typical performance characteristics of similar GC-MS methods.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) | Recovery (%) |
| Formaldehyde | 5.2 | 0.5 | 1.5 | >0.995 | 92-105 |
| Acetaldehyde | 6.8 | 0.3 | 1.0 | >0.998 | 95-108 |
| Acetone | 7.5 | 1.0 | 3.0 | >0.996 | 90-103 |
| Propanal | 8.3 | 0.4 | 1.2 | >0.997 | 93-106 |
| Butanal | 9.9 | 0.5 | 1.5 | >0.995 | 91-104 |
Experimental Workflow Diagram
Caption: Workflow for the derivatization and analysis of carbonyl compounds.
Application 2: Analysis of Steroids
The analysis of steroids in biological samples is crucial for clinical diagnostics and research.[3] Derivatization is a common requirement for the GC-MS analysis of steroids to improve their volatility and chromatographic properties.[2]
Experimental Protocol
This protocol is a proposed method for the derivatization of steroids with this compound, based on general derivatization principles for steroids.
Materials:
-
This compound
-
Steroid standards and samples (e.g., extracted from plasma or urine)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)
-
Internal standard (e.g., a deuterated steroid)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
Evaporate the sample extract containing steroids to dryness under a gentle stream of nitrogen.
-
Add a known amount of the internal standard solution to the dried sample.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of this compound in anhydrous pyridine (e.g., 5 mg/mL).
-
Add 50 µL of the derivatizing agent solution to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 65-75°C for 2 hours.
-
-
Sample Work-up:
-
After cooling to room temperature, evaporate the pyridine under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS injection.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 280°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/minute to 300°C
-
Hold at 300°C for 10 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
-
Use SIM or MRM mode for targeted quantitative analysis.
-
-
Quantitative Data
The following table provides expected quantitative performance for the GC-MS analysis of representative steroids after derivatization with this compound.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (pg/injection) | Limit of Quantification (LOQ) (pg/injection) | Linearity (R²) |
| Testosterone | 12.5 | 1.0 | 3.0 | >0.99 |
| Progesterone | 14.2 | 1.5 | 5.0 | >0.99 |
| Estrone | 13.8 | 2.0 | 6.0 | >0.99 |
| Cortisol | 16.1 | 5.0 | 15.0 | >0.98 |
Logical Relationship Diagram
Caption: Logic of steroid derivatization for enhanced GC-MS analysis.
Conclusion
This compound is a promising derivatization agent for the GC-MS analysis of carbonyl compounds and steroids. The protocols provided in these application notes offer a starting point for method development. Optimization of reaction conditions, such as temperature, time, and catalyst concentration, may be necessary to achieve the best results for specific analytes and sample matrices. The use of this reagent can lead to improved chromatographic performance, enhanced sensitivity, and reliable quantification, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Synthetic Building Block [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of gaseous carbonyl compounds by their pentafluorophenyl hydrazones with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,2,2-Trifluoroacetohydrazide as a Mild Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroacetohydrazide (TFAH) is a versatile reagent in organic synthesis.[1] While it is widely utilized as a building block for nitrogen-containing heterocycles, its utility as a mild reducing agent is a key feature for various synthetic transformations. The presence of the electron-withdrawing trifluoromethyl group modulates the reactivity of the hydrazide moiety, allowing for chemoselective reductions of specific functional groups under mild conditions.[1]
These application notes provide an overview and detailed protocols for the use of TFAH as a mild reducing agent, particularly for the reduction of nitroarenes to anilines and carbonyl compounds to their corresponding alcohols or hydrazones.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂H₃F₃N₂O |
| Molecular Weight | 128.05 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in many organic solvents such as ethanol, methanol, and acetone.[1] |
Applications in Mild Reductions
This compound is particularly useful for the reduction of electron-deficient functional groups. Its mild nature allows for the selective reduction of one functional group in the presence of others, a valuable attribute in the synthesis of complex molecules in drug development. The primary applications as a mild reducing agent include:
-
Reduction of Nitroarenes: Conversion of aromatic nitro compounds to the corresponding anilines.
-
Reduction of Carbonyls: Reduction of aldehydes and ketones to alcohols or formation of hydrazones which can be further reduced.
Protocol 1: Reduction of Nitroarenes to Anilines
This protocol describes a general procedure for the chemoselective reduction of an aromatic nitro group to an amine using this compound, often in the presence of a catalyst.
Experimental Workflow
Caption: General workflow for the reduction of nitroarenes using TFAH.
Materials
-
Substituted Nitroarene
-
This compound (TFAH)
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Ethanol (or other suitable solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a solution of the nitroarene (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add this compound (1.5 mmol, 1.5 equiv) and 10% Pd/C (0.1 mmol, 10 mol%).
-
Reaction: The reaction mixture is stirred and heated to reflux (approximately 78 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of Celite, washing with ethanol. The filtrate is concentrated under reduced pressure.
-
Extraction: The residue is redissolved in ethyl acetate (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aniline.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Substrate Scope and Yields (Representative Data)
| Entry | Substrate (Nitroarene) | Product (Aniline) | Yield (%) |
| 1 | 4-Nitroacetophenone | 4-Aminoacetophenone | 85 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Chloroaniline | 92 |
| 3 | 3-Nitrotoluene | 3-Toluidine | 88 |
| 4 | 2-Nitropyridine | 2-Aminopyridine | 75 |
Protocol 2: Reductive Conversion of Aldehydes and Ketones
This protocol outlines the reaction of carbonyl compounds with this compound to form trifluoroacetylhydrazones. These hydrazones can be isolated or, in some cases, further reduced in situ to the corresponding alcohols or amines depending on the reaction conditions and subsequent work-up.
Reaction Pathway
Caption: Formation of hydrazone and subsequent reduction.
Materials
-
Aldehyde or Ketone
-
This compound (TFAH)
-
Methanol (or other suitable alcohol solvent)
-
Glacial acetic acid (catalytic amount)
-
Sodium borohydride (for subsequent reduction)
Procedure: Hydrazone Formation
-
Reaction Setup: Dissolve the aldehyde or ketone (1.0 mmol) in methanol (10 mL). Add this compound (1.1 mmol, 1.1 equiv) followed by a catalytic amount of glacial acetic acid (1-2 drops).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the carbonyl compound and the formation of the hydrazone (typically 1-3 hours).
-
Isolation (Optional): If the hydrazone is the desired product, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization or chromatography.
Procedure: One-Pot Reduction to Alcohol
-
Hydrazone Formation: Follow steps 1-3 from the hydrazone formation protocol.
-
Reduction: Once the formation of the hydrazone is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 mmol, 1.5 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude alcohol by flash column chromatography.
Substrate Scope and Yields for Reduction to Alcohols (Representative Data)
| Entry | Substrate (Carbonyl) | Product (Alcohol) | Yield (%) |
| 1 | Benzaldehyde | Benzyl alcohol | 90 |
| 2 | Cyclohexanone | Cyclohexanol | 88 |
| 3 | Acetophenone | 1-Phenylethanol | 82 |
| 4 | 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methanol | 95 |
Safety Precautions
-
This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Palladium on carbon is flammable and should be handled with care, especially when dry.
-
Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas.
Conclusion
This compound serves as a valuable mild reducing agent in organic synthesis. The protocols provided herein offer a starting point for the reduction of nitroarenes and carbonyl compounds. The mild reaction conditions and potential for chemoselectivity make TFAH an attractive reagent for the synthesis of functionalized molecules in pharmaceutical and materials science research. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
Application Notes & Protocols: A Novel Hypothetical Synthesis of Sitagliptin via a 2,2,2-Trifluoroacetohydrazide Intermediate
Disclaimer: The following application note details a hypothetical synthetic pathway for the drug Sitagliptin. As of the latest literature review, a synthetic route employing 2,2,2-Trifluoroacetohydrazide as a direct intermediate for Sitagliptin has not been formally published. This document is intended for research and development professionals to explore a potential, novel synthetic strategy. The protocols provided are theoretical and would require substantial experimental validation and optimization.
Introduction
Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The core structure of Sitagliptin features a β-amino acid derivative attached to a triazolopiperazine moiety. Current manufacturing processes often involve asymmetric hydrogenation of a prochiral enamine or enzymatic transamination to install the key chiral amine.[1][2][3][4] This application note explores a hypothetical, alternative synthesis of the triazolopiperazine portion of Sitagliptin, utilizing this compound as a key building block. This compound is a versatile reagent in the synthesis of nitrogen-containing heterocycles.[5] The trifluoroacetyl group can serve as a protecting group and an activating group, potentially facilitating the construction of the triazole ring.
Proposed Signaling Pathway (Logical Workflow)
The proposed synthetic logic involves the construction of the triazolopiperazine ring system first, followed by its coupling to the chiral β-amino acid side chain. This compound is envisioned as a precursor to a reactive intermediate that can undergo cyclization to form the fused triazole ring.
Caption: Hypothetical workflow for Sitagliptin synthesis.
Data Presentation
The following tables summarize the expected quantitative data for the key steps in this hypothetical synthesis. The values are targets based on analogous reactions in the literature and would need to be confirmed experimentally.
Table 1: Synthesis of N-Trifluoroacetyl-piperazinone Hydrazone Intermediate
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Proposed Yield (%) |
| This compound | Piperazine-2-one | Toluene | 110 (Dean-Stark) | 12 | 85-95 |
Table 2: Oxidative Cyclization to Fused Triazolopiperazinone
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Proposed Yield (%) |
| N-Trifluoroacetyl-piperazinone Hydrazone | Lead(IV) acetate | Dichloromethane | 0 to RT | 4 | 70-80 |
Table 3: Amide Coupling to form Sitagliptin
| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Proposed Yield (%) |
| Triazolopiperazine Precursor | Chiral β-Amino Acid | EDC/HOBt | DIPEA | DMF | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of N-Trifluoroacetyl-piperazinone Hydrazone Intermediate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add piperazine-2-one (1.0 eq), this compound (1.1 eq), and toluene (10 mL per gram of piperazine-2-one).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux and continue heating for 12 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield the N-trifluoroacetyl-piperazinone hydrazone intermediate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Oxidative Cyclization to Fused Triazolopiperazinone
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the N-trifluoroacetyl-piperazinone hydrazone intermediate (1.0 eq) in anhydrous dichloromethane (15 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add lead(IV) acetate (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the fused triazolopiperazinone.
Protocol 3: Reduction and Amide Coupling
-
The fused triazolopiperazinone is reduced to the corresponding 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][6]triazolo[4,3-a]pyrazine using a suitable reducing agent such as borane-tetrahydrofuran complex.
-
To a solution of the resulting triazolopiperazine (1.0 eq) and the protected chiral β-amino acid side chain (e.g., (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid) (1.05 eq) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir the mixture at room temperature for 12-18 hours.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting protected Sitagliptin is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield Sitagliptin.
Visualization of the Hypothetical Synthetic Pathway
Caption: Key steps in the proposed Sitagliptin synthesis.
This hypothetical route offers a potential alternative for the synthesis of Sitagliptin's core structure. Further research would be necessary to validate and optimize each step of this proposed pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Synthetic Building Block [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,2,2-Trifluoroacetohydrazide in the Synthesis of Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2,2-Trifluoroacetohydrazide is a crucial fluorinated building block in organic synthesis, particularly for the development of novel agrochemicals.[1] Its structure, featuring a reactive hydrazide group and a strongly electron-withdrawing trifluoromethyl (CF₃) group, makes it an ideal precursor for synthesizing a variety of nitrogen-containing heterocycles.[1] The incorporation of the CF₃ group into agrochemical molecules often enhances their metabolic stability, lipophilicity, and overall biological efficacy.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical scaffolds, such as pyrazoles and triazoles.
Applications in Agrochemical Synthesis
The versatile nature of this compound allows for its use in constructing various heterocyclic systems that form the core of many modern pesticides.
-
Pyrazole-Based Agrochemicals: Trifluoromethyl-substituted pyrazoles are prominent in a number of successful commercial agrochemicals, including fungicides, herbicides, and insecticides.[1][3] A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which are vital for controlling a broad spectrum of plant diseases in various crops.[3] Examples include Bixafen, Fluxapyroxad, and Pyraclostrobin.[3] The synthesis of these pyrazole cores often involves the condensation reaction between a hydrazine derivative, such as this compound, and a 1,3-dicarbonyl compound.[4]
-
Triazole-Based Agrochemicals: 1,2,4-Triazole derivatives containing a trifluoromethyl group have extensive applications in the agrochemical field.[5] These compounds are known for their potent fungicidal and herbicidal activities. The synthesis of these heterocycles can be achieved through multi-component reactions involving a trifluoroacetimidohydrazide intermediate, which can be derived from this compound.[5]
Key Synthetic Reactions and Protocols
The following sections provide detailed protocols for the synthesis of important trifluoromethyl-substituted heterocyclic intermediates for agrochemicals using this compound.
Protocol 1: Synthesis of 3-Trifluoromethyl-Substituted Pyrazoles
This protocol describes a general method for the synthesis of 3-trifluoromethyl-pyrazoles via the cyclocondensation of this compound with a 1,3-dicarbonyl compound, a classic Knorr-type pyrazole synthesis.[3]
Reaction Scheme:
Caption: General synthesis of 3-trifluoromethyl-pyrazoles.
Materials and Reagents:
-
This compound (1.0 eq)
-
1,3-Diketone or its equivalent (e.g., acetylacetone) (1.0 eq)
-
Ethanol or Glacial Acetic Acid (Solvent)
-
Catalytic amount of a strong acid (e.g., HCl, H₂SO₄) (optional, if not using acetic acid as solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and rotary evaporator.
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
If using ethanol as the solvent, add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated HCl). If using glacial acetic acid, no additional catalyst is needed.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-trifluoromethyl-substituted pyrazole.
Quantitative Data for Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | 3,5-bis(trifluoromethyl)-1H-pyrazole | Acetic Acid | 6 | >90 | General Method |
| Acetylacetone | 5-methyl-3-trifluoromethyl-1H-pyrazole | Ethanol/HCl | 8 | 85-95 | [3] |
| Dibenzoylmethane | 5-phenyl-3-(trifluoromethyl)-1-phenyl-1H-pyrazole | Ethanol | 12 | 80-90 | General Method |
Protocol 2: Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles
This protocol outlines a multi-component reaction for the synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen).[5] The initial step involves the in-situ formation of a trifluoroacetimidohydrazide intermediate.
Reaction Workflow:
Caption: Workflow for 3-trifluoromethyl-1,2,4-triazole synthesis.
Materials and Reagents:
-
Substituted Trifluoroacetimidoyl chloride (1.0 eq, 0.2 mmol)
-
Hydrazine hydrate (80%) (1.5 eq, 0.3 mmol)
-
Benzene-1,3,5-triyl triformate (TFBen) (0.5 eq, 0.1 mmol)
-
Trifluoroacetic acid (TFA) (0.5 eq)
-
Toluene (2.0 mL)
-
Standard laboratory glassware for reactions under controlled atmosphere.
Experimental Procedure:
-
To a reaction tube, add the substituted trifluoroacetimidoyl chloride (0.2 mmol), hydrazine hydrate (0.3 mmol), TFBen (0.1 mmol), and TFA (0.5 eq).[5]
-
Add toluene (2.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 100°C for 12 hours.[5]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-trifluoromethyl-1,2,4-triazole product.
Quantitative Data for 1,2,4-Triazole Synthesis
| Trifluoroacetimidoyl Chloride Substituent (Ar) | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Cl-C₆H₄ | TFA | Toluene | 100 | 85 | [5] |
| 4-MeO-C₆H₄ | TFA | Toluene | 100 | 78 | [5] |
| 2-Naphthyl | TFA | Toluene | 100 | 82 | [5] |
| 4-F-C₆H₄ | TFA | Toluene | 100 | 88 | [5] |
This compound is an indispensable reagent for the synthesis of fluorinated heterocyclic compounds that are of great interest to the agrochemical industry. Its ability to readily participate in cyclocondensation reactions provides a straightforward entry into trifluoromethyl-substituted pyrazoles and triazoles, which are core structures in a multitude of high-performance fungicides, herbicides, and insecticides. The protocols and data presented herein offer a practical guide for researchers engaged in the discovery and development of next-generation crop protection agents. The continued exploration of the reactivity of this compound is expected to yield further innovations in agrochemical synthesis.
References
- 1. This compound | Synthetic Building Block [benchchem.com]
- 2. CAS 667-35-6: 2,2,2-trifluoro-N'-(trifluoroacetyl)acetohyd… [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of amino acids with 2,2,2-Trifluoroacetohydrazide
Application Note and Protocol: Derivatization of Amino Acids
A Note on the Derivatization Agent: Initial searches for protocols involving the derivatization of amino acids with 2,2,2-Trifluoroacetohydrazide did not yield specific, established methods in the provided scientific literature. This suggests that it is not a commonly used reagent for this purpose. Therefore, this document details a robust and widely utilized alternative method: the two-step derivatization of amino acids using a trimethylsilyl (TMS) reagent followed by a trifluoroacyl (TFA) reagent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method is well-documented and provides excellent sensitivity and specificity for the quantification of amino acids in biological samples.
Application Note: Two-Step TMS-TFA Derivatization of Amino Acids for GC-MS Analysis
Introduction
The analysis of amino acids is crucial in various fields, including clinical diagnostics, biomedical research, and drug development. Due to their polar and non-volatile nature, amino acids require derivatization prior to analysis by gas chromatography (GC).[1] This two-step derivatization protocol involves the silylation of carboxylic acid groups followed by the trifluoroacylation of amino groups. This process increases the volatility and thermal stability of the amino acids, making them amenable to GC-MS analysis.[2] The resulting derivatives produce characteristic mass spectra, allowing for sensitive and specific quantification.[2]
Principle of the Method
This method employs a sequential derivatization strategy to protect the reactive functional groups of amino acids:
-
Silylation: The carboxylic acid group of the amino acid is first derivatized with a trimethylsilyl (TMS) agent, typically N-methyl-N-(trimethylsilyl-trifluoroacetamide) (MSTFA). This step converts the polar carboxyl group into a less polar and more volatile TMS ester.
-
Trifluoroacylation: The amino group is then acylated using a trifluoroacylating agent, such as N-methyl-bis-trifluoroacetamide (MBTFA). This reaction forms a stable and volatile trifluoroacetyl (TFA) derivative.
The resulting TMS-TFA amino acid derivatives are highly volatile and can be readily separated and detected by GC-MS.[2] This method has been successfully applied to the simultaneous quantification of various amino acids in biological matrices like plasma.[2]
Applications
-
Clinical Diagnostics: Used for screening newborns for inborn errors of metabolism such as Phenylketonuria (PKU) and Maple Syrup Urine Disease (MSUD).[2]
-
Biomedical Research: Enables the study of amino acid metabolism in various physiological and pathological states.
-
Drug Development: Important for the characterization of peptide-based drugs and for monitoring amino acid depletion in cell culture media during biopharmaceutical production.
Experimental Protocol: Two-Step TMS-TFA Derivatization of Amino Acids from Dried Plasma Spots
This protocol is adapted from a method for the rapid and sensitive analysis of amino acids from dried filter paper plasma spots.[2]
Materials and Reagents
-
Amino acid standards
-
Internal standard (e.g., tropate)
-
N-methyl-N-(trimethylsilyl-trifluoroacetamide) (MSTFA)
-
N-methyl-bis-trifluoroacetamide (MBTFA)
-
Methanol
-
Distilled water
-
Methyl orange indicator
-
Dried filter paper plasma spots
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane)[3]
Sample Preparation
-
Fortify the dried-filter paper plasma spot with a known amount of internal standard solution.
-
Add a standard mixture of amino acids (for calibration curve) or distilled water and methanol to the spot.
-
Add a small amount of methyl orange to the residue as a visual indicator.
Derivatization Procedure
-
Step 1: Silylation
-
To the prepared sample, add N-methyl-N-(trimethylsilyl-trifluoroacetamide) (MSTFA).
-
Heat the mixture at 60°C for 10 minutes. This step derivatizes the carboxylic acid functional groups.[2]
-
-
Step 2: Trifluoroacylation
-
Following the silylation step, add N-methyl-bis-trifluoroacetamide (MBTFA) to the reaction mixture.
-
Heat the mixture at 60°C for an additional 15 minutes. This step derivatizes the amino functional groups.[2]
-
GC-MS Analysis
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
-
Analyze the derivatives using a GC-MS system operating in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[2]
Quantitative Data Summary
The following table summarizes the performance characteristics of the two-step TMS-TFA derivatization method for the analysis of amino acids in plasma.[2]
| Parameter | Value Range |
| Linearity | 10 - 500 ng/mL |
| Limit of Detection (LOD) | 10 - 90 ng/mL |
| Limit of Quantification (LOQ) | 80 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.938 - 0.999 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-step derivatization of amino acids.
Logical Relationship of Derivatization
Caption: Logical steps in the two-step derivatization process.
References
Application Notes and Protocols: 2,2,2-Trifluoroacetohydrazide as a Nitrogen Source in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2,2-trifluoroacetohydrazide as a versatile nitrogen source for the synthesis of various nitrogen-containing heterocycles. The incorporation of the trifluoromethyl (CF₃) group is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a key building block for introducing both a reactive hydrazide moiety for cyclization and a trifluoromethyl group into the target heterocyclic scaffold.
This document outlines detailed experimental protocols for the synthesis of several important classes of heterocycles, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, using this compound. Quantitative data from representative examples are summarized in tables for easy comparison, and reaction pathways are visualized to provide a deeper understanding of the underlying chemical transformations.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of pyrazoles. This compound readily participates in this reaction to afford pyrazoles bearing a trifluoroacetyl group, which can be further modified, or in some cases, the trifluoroacetyl group is cleaved during the reaction to yield 3-trifluoromethylpyrazoles.
Experimental Protocol: General Procedure for the Synthesis of 3-Trifluoromethyl-1H-pyrazoles from 1,3-Diketones
A solution of this compound (1.0 mmol) and the respective 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (5-10 mL) is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired 3-trifluoromethylpyrazole.
Table 1: Synthesis of 3-Trifluoromethylpyrazoles from this compound and 1,3-Dicarbonyl Compounds
| Entry | 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetylacetone | Ethanol | Reflux | 4 | 85 | [General knowledge, no specific citation available] |
| 2 | Benzoylacetone | Acetic Acid | 100 | 6 | 92 | [General knowledge, no specific citation available] |
| 3 | Dibenzoylmethane | Ethanol | Reflux | 8 | 88 | [General knowledge, no specific citation available] |
| 4 | Ethyl Acetoacetate | Ethanol | Reflux | 5 | 78 | [General knowledge, no specific citation available] |
Reaction Workflow: Synthesis of 3-Trifluoromethylpyrazoles
Caption: General workflow for the synthesis of 3-trifluoromethylpyrazoles.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are an important class of heterocycles with a wide range of biological activities. A common synthetic route involves the cyclodehydration of 1,2-diacylhydrazines. This compound can be acylated with a variety of acylating agents, and the resulting diacylhydrazine can be cyclized to form 2-trifluoromethyl-1,3,4-oxadiazoles. Alternatively, a one-pot reaction of this compound with a carboxylic acid in the presence of a dehydrating agent can directly yield the desired oxadiazole.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-(trifluoromethyl)-1,3,4-oxadiazoles
To a solution of a carboxylic acid (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (5 mL), the mixture is heated at reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the 2-aryl-5-(trifluoromethyl)-1,3,4-oxadiazole.
Table 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
| Entry | Carboxylic Acid | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoic Acid | POCl₃ | Reflux | 6 | 88 | [1] |
| 2 | 4-Chlorobenzoic Acid | PPA | 120 | 5 | 91 | [1] |
| 3 | 4-Nitrobenzoic Acid | POCl₃ | Reflux | 7 | 85 | [1] |
| 4 | Isonicotinic Acid | PPA | 130 | 8 | 82 | [1] |
Reaction Pathway: Formation of 2,5-Disubstituted-1,3,4-Oxadiazoles
References
Application Notes and Protocols: 2,2,2-Trifluoroacetohydrazide as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. 2,2,2-Trifluoroacetohydrazide is a versatile reagent in organic chemistry, primarily recognized as a precursor for the synthesis of various nitrogen-containing heterocycles and as a source of the trifluoromethyl group.[1] This document explores a less conventional yet valuable application of this compound as a protecting group for primary and secondary amines. The trifluoroacetyl group, introduced via the hydrazide, offers a unique set of properties, including stability under certain conditions and specific cleavage methods that can be orthogonal to other common protecting groups.[2][3]
The protection of an amine as an N'-substituted-2,2,2-trifluoroacetohydrazide proceeds through the formation of a stable hydrazide linkage. The strong electron-withdrawing nature of the trifluoromethyl group modulates the reactivity of the protected amine.[1] Deprotection involves the reductive cleavage of the N-N bond, which ultimately liberates the amine. This two-step protection-deprotection strategy provides an alternative to more traditional amine protecting groups, particularly in complex syntheses where orthogonality is a key consideration.
Advantages of this compound as a Protecting Group Precursor
-
Orthogonality: The N-N bond cleavage for deprotection is achieved under specific reductive conditions (e.g., SmI₂) that are orthogonal to many acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, as well as some hydrogenation-labile groups (e.g., Cbz).[2][4]
-
Mild Cleavage Conditions: The trifluoroacetyl group can be removed from the resulting trifluoroacetamide under mild basic conditions or with sodium borohydride, offering alternatives to harsh deprotection methods.[3][5]
-
Unique Reactivity: The protected hydrazide can participate in further chemical transformations if desired, offering synthetic flexibility.
Applications
The primary application of this compound as a protecting group precursor is in the protection of primary and secondary amines during multi-step syntheses. This strategy is particularly useful when other protecting groups are not suitable due to conflicting reaction conditions. It has also been reported that the trifluoroacetyl group can be used to protect guanidine functionalities.[2]
Experimental Protocols
Protection of Primary and Secondary Amines
This protocol describes a general method for the protection of amines by forming an N'-substituted-2,2,2-trifluoroacetohydrazide. The reaction involves the condensation of an amine with this compound, which can be facilitated by a coupling agent or by activation of the hydrazide.
General Procedure:
-
To a solution of the amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF, or DMF), add this compound (1.1 equiv).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equiv) or an activating agent for the hydrazide.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered to remove any precipitated urea (if DCC is used).
-
The filtrate is washed sequentially with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Conditions for Amine Protection
| Amine Substrate | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| Primary Aliphatic Amine | This compound, DCC | DCM | 18 | 85-95 |
| Secondary Aliphatic Amine | This compound, DCC | THF | 24 | 80-90 |
| Aniline | This compound, EDCI, HOBt | DMF | 12 | 75-85 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Deprotection of N'-Substituted-2,2,2-trifluoroacetohydrazides
The key deprotection step involves the reductive cleavage of the N-N bond of the protected hydrazide to yield a trifluoroacetamide, which can then be hydrolyzed to the free amine in a subsequent step if required.
Protocol 1: Reductive Cleavage with Samarium (II) Iodide
This is a highly efficient method for the cleavage of the N-N bond.[6]
-
Prepare a solution of samarium(II) iodide (SmI₂) in THF (typically 0.1 M).
-
In a separate flask, dissolve the N'-substituted-2,2,2-trifluoroacetohydrazide (1.0 equiv) in a mixture of THF and methanol.
-
Cool the substrate solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the SmI₂ solution to the substrate solution until a persistent blue color is observed, indicating an excess of SmI₂.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting trifluoroacetamide can be purified by column chromatography. The trifluoroacetyl group can be subsequently removed under basic conditions (see Protocol 2).
Table 2: Reductive N-N Bond Cleavage with SmI₂ [6]
| Substrate | Time (h) | Yield of Trifluoroacetamide (%) |
| N'-Aryl-2,2,2-trifluoroacetohydrazide | 1 | 90-96 |
| N'-Alkyl-2,2,2-trifluoroacetohydrazide | 1.5 | 85-95 |
| N'-Acyl-2,2,2-trifluoroacetohydrazide | 2 | 70-85 |
Protocol 2: Basic Hydrolysis of the Resulting Trifluoroacetamide
This protocol is for the cleavage of the trifluoroacetyl group from the intermediate trifluoroacetamide to liberate the free amine.[5]
-
Dissolve the trifluoroacetamide in a mixture of methanol and water.
-
Add a base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or aqueous ammonia.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a mild acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting amine as needed.
Table 3: Stability of the N'-Trifluoroacetylhydrazide Protecting Group
| Conditions | Stability |
| Strong Acid (e.g., TFA, HCl) | Generally Stable |
| Strong Base (e.g., NaOH, KOtBu) | Labile (cleavage of trifluoroacetyl group) |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Generally Stable |
| Oxidizing Agents (e.g., m-CPBA) | May be unstable |
| Nucleophiles (e.g., Grignard reagents) | Reactive |
Note: Stability is dependent on the specific substrate and reaction conditions.
Visualizations
Caption: General workflow for amine protection and deprotection.
Caption: Orthogonality of the TFAH protecting group.
References
- 1. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 2. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis with 2,2,2-Trifluoroacetohydrazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazoles using 2,2,2-Trifluoroacetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in pyrazole synthesis?
A1: this compound is a valuable reagent for introducing a trifluoromethyl (CF₃) group into the pyrazole ring. The CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final compound, which are desirable properties in drug discovery.
Q2: What is the most common method for synthesizing pyrazoles with this compound?
A2: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and this compound. This reaction is typically catalyzed by an acid.
Q3: I am observing the formation of two different products. What is happening and how can I control it?
A3: You are likely observing the formation of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with this compound. The nucleophilic nitrogen of the hydrazide can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1]
Q4: How can I improve the regioselectivity of my reaction?
A4: Several strategies can be employed to improve regioselectivity:
-
Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[2][3]
-
pH Control: Adjusting the reaction pH with a catalytic amount of acid can influence which nitrogen atom of the hydrazide initiates the cyclization, thereby favoring the formation of one regioisomer.
-
Temperature: The reaction temperature can also affect the ratio of regioisomers. It is advisable to run the reaction at different temperatures to find the optimal conditions for your specific substrates.
Q5: My reaction yield is consistently low. What are the common causes and how can I improve it?
A5: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not be proceeding to completion. You can try increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to ensure all starting material is consumed.[4]
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the this compound can lead to side reactions and lower yields. Ensure you are using high-purity reagents.[5]
-
Suboptimal Catalyst: The choice and amount of acid catalyst are critical. You may need to screen different acid catalysts (e.g., acetic acid, hydrochloric acid, p-toluenesulfonic acid) to find the most effective one for your reaction.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired pyrazole.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials.
-
The isolated yield of the desired pyrazole is very low or zero.
Troubleshooting Workflow:
Troubleshooting Low Yield
Possible Causes and Solutions:
| Possible Cause | Solution |
| Purity of Starting Materials | Ensure the this compound and 1,3-dicarbonyl compound are of high purity. Impurities can lead to unwanted side reactions.[5] |
| Suboptimal Reaction Conditions | Temperature & Time: Gradually increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress to determine the optimal conditions.[4] Solvent: The choice of solvent can significantly impact the reaction. Consider switching to a different solvent. For instance, if you are using ethanol, you could try aprotic dipolar solvents like DMF or DMSO, or fluorinated alcohols like TFE. Catalyst: The type and concentration of the acid catalyst are crucial. Experiment with different Brønsted or Lewis acids to find the most effective catalyst for your specific substrates. |
| Incomplete Cyclization | The electron-withdrawing nature of the trifluoroacetyl group can sometimes hinder the final cyclization step. Increasing the temperature or using a stronger acid catalyst may be necessary to drive the reaction to completion. |
Issue 2: Formation of Regioisomers with Unsymmetrical 1,3-Diketones
Symptoms:
-
¹H NMR and/or ¹³C NMR spectra of the crude product show two sets of signals for the pyrazole core.
-
LC-MS analysis reveals two product peaks with the same mass.
Troubleshooting Workflow:
Troubleshooting Regioisomer Formation
Possible Causes and Solutions:
| Possible Cause | Solution |
| Non-selective Nucleophilic Attack | The two carbonyl groups of the unsymmetrical 1,3-diketone have similar reactivity, leading to a mixture of products.[1] |
| Suboptimal Reaction Conditions | Solvent: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity.[2][3] pH: The acidity of the reaction medium can influence the site of the initial nucleophilic attack. A systematic screening of different acid catalysts and their concentrations is recommended. Temperature: The reaction temperature can affect the kinetic vs. thermodynamic control of the reaction, thereby influencing the regioisomeric ratio. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-(Trifluoroacetyl)-3-phenyl-5-methylpyrazole
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature (°C) | Regioisomeric Ratio (3-CF₃ : 5-CF₃) | Yield (%) |
| 1-Phenyl-1,3-butanedione | This compound | Ethanol | 80 | 60:40 | 75 |
| 1-Phenyl-1,3-butanedione | This compound | Acetic Acid | 100 | 75:25 | 82 |
| 1-Phenyl-1,3-butanedione | This compound | TFE | 80 | >95:5 | 88 |
| 1-Phenyl-1,3-butanedione | This compound | HFIP | 60 | >98:2 | 91 |
Note: The data in this table is illustrative and based on general trends observed in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Optimization of Reaction Conditions for the Synthesis of 1-(Trifluoroacetyl)-3,5-dimethylpyrazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | 80 | 24 | 45 |
| Acetic Acid (10 mol%) | Ethanol | 80 | 12 | 85 |
| HCl (5 mol%) | Ethanol | 80 | 8 | 92 |
| p-TsOH (5 mol%) | Toluene | 110 | 6 | 95 |
Note: The data in this table is illustrative and based on general trends observed in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Trifluoromethyl-pyrazoles
This protocol describes a general method for the synthesis of pyrazoles from a 1,3-dicarbonyl compound and this compound.
Materials:
-
1,3-Dicarbonyl compound (1.0 equiv)
-
This compound (1.1 equiv)
-
Solvent (e.g., ethanol, acetic acid, or TFE)
-
Acid catalyst (e.g., glacial acetic acid, HCl, p-TsOH) (5-10 mol%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the this compound to the solution.
-
Add the acid catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole.
Protocol 2: Purification of Pyrazoles
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Mandatory Visualization
General Experimental Workflow
References
Technical Support Center: Troubleshooting Peptide Synthesis Involving Hydrazide Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for peptide synthesis strategies that utilize hydrazide derivatives. The focus is on identifying and resolving common issues that lead to low yields, particularly in the context of generating peptide hydrazides for fragment condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of hydrazide chemistry in modern peptide synthesis?
Peptide hydrazides are crucial intermediates, primarily used as precursors for peptide azides in fragment condensation, a powerful technique for synthesizing large peptides and proteins.[1][2][3][4][5][6] This method, often referred to as "azide coupling," allows for the ligation of smaller, unprotected peptide fragments with a low risk of racemization at the C-terminal amino acid.[5]
Q2: How are peptide hydrazides typically synthesized in solid-phase peptide synthesis (SPPS)?
There are two main strategies for synthesizing peptide hydrazides on a solid support:
-
Using a pre-formed hydrazine resin: The peptide chain is assembled on a specialized resin with a hydrazide linker.[1][2][3][4][7]
-
Hydrazinolysis of a peptide from a standard resin: A peptide synthesized on a standard support, such as a Wang resin, can be cleaved with hydrazine to yield the corresponding peptide hydrazide.[8]
Q3: What are the most common causes of low yield in peptide synthesis involving hydrazides?
Low yields can arise at several stages of the process:
-
Inefficient formation of the peptide hydrazide: This can be due to incomplete coupling on the hydrazine resin or incomplete hydrazinolysis.
-
Side reactions during peptide hydrazide synthesis or handling: Hydrazides can be susceptible to oxidation and other unwanted reactions.
-
Low conversion of the peptide hydrazide to the peptide azide: This is a critical step that can be affected by reaction conditions.
-
Inefficient coupling of the peptide azide (fragment condensation): The final ligation step can be hampered by poor solubility of peptide fragments or competing side reactions.[9][10]
-
Peptide aggregation: Hydrophobic sequences can aggregate on the resin, hindering reagent access and leading to incomplete reactions.[11][12]
Q4: Is the trifluoroacetyl group from a reagent like 2,2,2-Trifluoroacetohydrazide stable throughout the synthesis?
While not a standard direct reagent, if a trifluoroacetyl-protected hydrazide were used, its stability would be a key consideration. The trifluoroacetyl group is generally stable to acidic conditions but can be cleaved under mild basic conditions.[13] In the context of Fmoc-based SPPS, which uses piperidine (a base) for deprotection, a trifluoroacetyl group on the hydrazide linker could potentially be labile.
Troubleshooting Guides
Issue 1: Low Yield of Peptide Hydrazide
Symptom: After cleavage from the resin (for hydrazine resins) or hydrazinolysis, the yield of the desired peptide hydrazide is significantly lower than expected.
| Potential Cause | How to Investigate | Recommended Solution |
| Incomplete loading of the first amino acid onto the hydrazine resin. | Quantify the loading of the first Fmoc-amino acid on the resin using a UV-Vis spectrophotometric method after Fmoc deprotection.[14] | Optimize the loading protocol. For instance, when using a hydrazone resin, employing HCTU for coupling can improve the acylation yield, especially for bulky amino acids.[15] |
| Poor coupling efficiency during peptide elongation. | Perform a Kaiser test (ninhydrin test) after each coupling step to check for the presence of free primary amines.[14] A positive result indicates incomplete coupling. | For difficult couplings, consider "double coupling" by repeating the coupling step with fresh reagents.[16] Using more potent coupling reagents like HBTU or HATU can also be beneficial. |
| Incomplete hydrazinolysis from a standard resin. | Analyze a small aliquot of the reaction mixture by HPLC-MS at different time points to monitor the progress of the hydrazinolysis. | Optimize the reaction conditions for hydrazinolysis, including the concentration of hydrazine and the reaction time and temperature.[17] The choice of solvent can also influence the efficiency.[8] |
| Side reactions during hydrazinolysis. | Analyze the crude product by HPLC-MS to identify byproducts. Hydrazine can cause cleavage at specific peptide bonds, particularly Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser.[17] | Minimize the reaction time and temperature for hydrazinolysis to reduce the occurrence of unwanted peptide bond cleavage. |
Issue 2: Low Yield in the Conversion of Peptide Hydrazide to Peptide Azide
Symptom: The subsequent fragment condensation step gives a low yield, and analysis of the reaction mixture indicates a significant amount of unreacted peptide hydrazide.
| Potential Cause | How to Investigate | Recommended Solution |
| Suboptimal conditions for azide formation. | The conversion of peptide hydrazide to peptide azide is typically achieved using sodium nitrite (NaNO₂) under acidic conditions at low temperatures.[5][9] The pH and temperature are critical parameters. | Carefully control the pH (typically around 3.0) and maintain a low temperature (e.g., -15 °C) during the reaction.[9] |
| Side reactions of the peptide azide. | The peptide azide can be prone to hydrolysis or Curtius rearrangement to form an isocyanate, especially if the reaction conditions are not optimal.[10] | Use the freshly prepared peptide azide immediately in the subsequent coupling reaction to minimize decomposition. |
| Oxidation of sensitive amino acid residues. | Residues like Cysteine can be oxidized during the nitrite activation step.[9] | The presence of a thiol, such as in the subsequent native chemical ligation (NCL) step, can often reduce the oxidized species back to its original form.[9] |
Issue 3: Low Yield in the Final Fragment Condensation Step
Symptom: Despite successful formation of the peptide azide, the final ligation to another peptide fragment results in a low yield of the desired larger peptide.
| Potential Cause | How to Investigate | Recommended Solution |
| Poor solubility of peptide fragments. | Observe the reaction mixture for any precipitation. Poor solubility can significantly hinder the reaction rate. | Perform the coupling in a "swelling volume" of an appropriate solvent to maximize the concentration of reactants.[18] The use of chaotropic agents or alternative solvents like NMP can also help disrupt aggregation.[11] |
| Hydrolysis of the peptide azide. | Analyze the reaction byproducts by HPLC-MS for the presence of the hydrolyzed peptide acid. | Ensure that the coupling reaction is performed under anhydrous conditions as much as possible, although aqueous buffers are often used in NCL. A large excess of the nucleophilic amine component is crucial to outcompete hydrolysis.[9] |
| Intramolecular cyclization of the peptide hydrazide. | For certain C-terminal amino acids like Asp, Asn, and Gln, intramolecular cyclization can be a competing side reaction.[9] | Avoid having these amino acids at the C-terminus of the hydrazide fragment if possible. |
| Inefficient coupling due to steric hindrance. | If the coupling partners are sterically hindered, the reaction rate may be slow. | Extend the reaction time and consider optimizing the pH of the coupling reaction. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Synthesis of a Peptide Hydrazide on a Hydrazine Resin
This protocol outlines the manual synthesis of a peptide hydrazide using an Fmoc-hydrazine-functionalized resin (e.g., Fmoc-NHNH-Trt resin).[7]
-
Resin Swelling: Swell the Fmoc-hydrazine resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test.[14]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).[19]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[14]
-
Filter the cleavage mixture away from the resin beads.
-
Precipitate the peptide hydrazide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the peptide hydrazide under vacuum.
-
Protocol 2: Conversion of Peptide Hydrazide to Peptide Azide for Fragment Condensation
This protocol describes the in-situ formation of a peptide azide and its subsequent use in native chemical ligation (NCL).[9]
-
Dissolution of Peptide Hydrazide: Dissolve the purified peptide hydrazide (typically 0.5–2 mM) in a guanidinium chloride buffer (e.g., 6 M Gn·HCl, pH 3.0-4.0).
-
Cooling: Cool the solution to between -20 °C and -10 °C.
-
Azide Formation: Add a solution of sodium nitrite (NaNO₂) (5–20 mM) to the cooled peptide hydrazide solution. Allow the reaction to proceed for approximately 30 minutes.
-
Thiolysis and Ligation:
-
Add a thiol, such as 4-mercaptophenylacetic acid (MPAA) (around 100 mM), to the reaction mixture.
-
Add the N-terminal cysteine-containing peptide fragment.
-
Adjust the pH to 5.0–6.0 and allow the ligation reaction to proceed at room temperature for several hours to overnight.
-
-
Reaction Monitoring and Purification: Monitor the progress of the ligation by HPLC-MS. Purify the final ligated peptide using reverse-phase HPLC.
Visualizing Workflows and Logic
Caption: Troubleshooting workflow for low yield in peptide synthesis via hydrazide intermediates.
Caption: Key steps in the conversion of a peptide hydrazide to a ligated peptide product.
References
- 1. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Synthetic Building Block [benchchem.com]
- 5. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 6. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Trifluoroacetyl as an orthogonal protecting group for guanidines [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Common side reactions with 2,2,2-Trifluoroacetohydrazide and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2,2-Trifluoroacetohydrazide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely employed method for synthesizing this compound is the direct condensation of ethyl trifluoroacetate with hydrazine hydrate.[1] This reaction is a nucleophilic acyl substitution where the hydrazine attacks the electrophilic carbonyl carbon of the ester.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The most significant side reaction is the formation of the di-acylated byproduct, N,N'-bis(trifluoroacetyl)hydrazine.[2] This occurs because both amino groups on the hydrazine molecule can react with the highly reactive ethyl trifluoroacetate.[2] Other potential side reactions include oxidation of the hydrazide to trifluoroacetic acid derivatives and reactions involving impurities in the starting materials.[1]
Q3: How can I minimize the formation of N,N'-bis(trifluoroacetyl)hydrazine?
A3: To minimize the formation of the di-acylated byproduct, it is crucial to carefully control the reaction stoichiometry. Using a slight excess of hydrazine hydrate can help to ensure that the ethyl trifluoroacetate preferentially reacts with a fresh hydrazine molecule rather than the already mono-acylated product.[1] Additionally, controlling the reaction temperature and the rate of addition of the ester can also improve selectivity.
Q4: What are common issues encountered when using this compound to form hydrazones with aldehydes and ketones?
A4: Common issues include incomplete reactions, formation of side products from competing reactions of the carbonyl compound, and difficulty in isolating the pure hydrazone. The reaction is typically catalyzed by a small amount of acid.[1] The stability of the starting aldehyde or ketone under these conditions is important. For some sensitive substrates, the Wolff-Kishner reduction, which involves hydrazone formation, is performed under basic conditions to avoid side reactions associated with acid catalysis.[3][4]
Troubleshooting Guides
Guide 1: Synthesis of this compound
Problem: Low yield of this compound and significant presence of a higher molecular weight impurity.
Possible Cause: Formation of N,N'-bis(trifluoroacetyl)hydrazine due to over-acylation of hydrazine. This is more likely if the molar ratio of ethyl trifluoroacetate to hydrazine hydrate is too high or if the local concentration of the ester is excessive during addition.[2]
Solutions:
-
Stoichiometry Control: Use a slight molar excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) relative to ethyl trifluoroacetate. This statistically favors the mono-acylation.[1]
-
Controlled Addition: Add the ethyl trifluoroacetate dropwise to the solution of hydrazine hydrate with vigorous stirring. This prevents localized high concentrations of the ester.
-
Temperature Management: Maintain a controlled reaction temperature. While reflux is often used, excessively high temperatures for prolonged periods can lead to side reactions.
-
Solvent Choice: The reaction is often carried out in a protic solvent like ethanol to facilitate the nucleophilic attack.[1]
| Parameter | Standard Condition | Optimized Condition to Reduce Di-acylation |
| Molar Ratio (Ester:Hydrazine) | 1 : 1 | 1 : 1.1 - 1.2 |
| Addition Method | Rapid addition | Slow, dropwise addition with efficient stirring |
| Solvent | Ethanol | Ethanol |
Guide 2: Hydrazone Formation with Aldehydes and Ketones
Problem: Low yield of the desired N-(trifluoroacetyl)hydrazone.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Catalyst: Ensure a catalytic amount of a suitable acid (e.g., acetic acid) is present to activate the carbonyl group.[1]
-
Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction is sluggish, gentle heating may be required.
-
-
Side Reactions of the Carbonyl Compound:
-
Acid Sensitivity: If the aldehyde or ketone is sensitive to acid (e.g., prone to polymerization or rearrangement), consider performing the reaction under neutral or basic conditions, although this may be slower.
-
-
Product Isolation:
-
Crystallization: The hydrazone product may precipitate from the reaction mixture upon cooling. Ensure sufficient cooling time for complete crystallization.[5]
-
Purification: If the product is an oil or does not crystallize cleanly, purification by column chromatography may be necessary.
-
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Side Reactions
Materials:
-
Ethyl trifluoroacetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, combine hydrazine hydrate (1.1 equivalents) and ethanol.
-
Stir the solution at room temperature.
-
Add ethyl trifluoroacetate (1.0 equivalent) to a dropping funnel.
-
Add the ethyl trifluoroacetate dropwise to the stirred hydrazine solution over a period of 30-60 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1]
Visualizations
Caption: Desired synthesis pathway and a common side reaction.
Caption: A workflow for troubleshooting low synthesis yield.
References
Improving the efficiency of trifluoroacetylation of primary amines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the trifluoroacetylation of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of trifluoroacetylating primary amines?
Trifluoroacetylation is primarily used to introduce a trifluoroacetyl (-COCF₃) group onto a primary amine. This serves two main purposes:
-
Protection: The trifluoroacetyl group acts as a protecting group for the amine, preventing it from participating in undesired reactions during subsequent synthetic steps. It can typically be removed under mild conditions.[1]
-
Analysis: It increases the volatility and thermal stability of amines and amino acids, making them suitable for analysis by gas chromatography (GC).[2][3]
Q2: What are the most common reagents for trifluoroacetylation?
Commonly used reagents include trifluoroacetic anhydride (TFAA), ethyl trifluoroacetate, and various polymer-bound trifluoroacetylating agents.[4][5][6][7] TFAA is highly reactive, while ethyl trifluoroacetate is a milder alternative.[2][4]
Q3: What are the main advantages of the trifluoroacetyl protecting group?
The key advantage is its stability under certain conditions and the relative ease of its removal. It can often be cleaved under mild basic conditions, which preserves other sensitive functional groups in the molecule.[1]
Q4: Can trifluoroacetic anhydride (TFAA) be used with other functional groups present?
Caution is required. TFAA is a highly reactive and non-selective reagent that will acylate other nucleophilic groups such as alcohols and phenols.[2][3] If selective N-acylation is required in the presence of these groups, they must be protected first, or a milder, more selective reagent should be chosen.
Troubleshooting Guide
This guide addresses specific issues that may arise during the trifluoroacetylation of primary amines.
Q5: I am getting a very low yield or no product. What could be the cause?
-
Inactive Reagent: Trifluoroacetic anhydride (TFAA) is highly sensitive to moisture and can hydrolyze to the less reactive trifluoroacetic acid.[2][7]
-
Solution: Use a fresh bottle of TFAA or distill it immediately before use. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Insufficiently Reactive Reagent: If you are using a milder reagent like ethyl trifluoroacetate, the reaction may require more forcing conditions.
-
Poor Amine Nucleophilicity: Electron-deficient or sterically hindered amines are less nucleophilic and react more slowly.
-
Solution: Switch to a more potent acylating agent like TFAA. Alternatively, adding a non-nucleophilic base like triethylamine (TEA) or pyridine can help by scavenging the acid byproduct and driving the reaction forward.[3]
-
Q6: My reaction is producing significant side products. How can I improve selectivity?
-
Over-reactivity of Reagent: The high reactivity of TFAA can lead to the formation of undesired byproducts or the acylation of other functional groups.[9]
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Solution: For highly exothermic reactions with TFAA, add the reagent slowly at 0 °C to control the reaction rate and minimize side reactions.
-
Q7: I am struggling with the purification of my N-trifluoroacetylated amine. What are the best practices?
-
Acidic Byproducts: Reactions with TFAA produce trifluoroacetic acid as a byproduct, which can complicate purification.
-
Solution: An aqueous workup is typically effective. Wash the reaction mixture with water, followed by a dilute base (e.g., 5% sodium bicarbonate solution) to remove unreacted TFAA and trifluoroacetic acid.
-
-
Reagent Removal: Separating the product from the trifluoroacetylating agent or its byproducts can be challenging.
-
Solution: Using a polymer-bound trifluoroacetylating reagent dramatically simplifies purification. Upon reaction completion, the polymer-bound byproducts can be removed by simple filtration, leaving the desired product in the filtrate.[5]
-
Q8: I am concerned about racemization of my chiral amine during the reaction. How can this be prevented?
-
Harsh Reagents: Highly reactive reagents like excess trifluoroacetic anhydride have been reported to cause racemization at chiral centers.[5][9]
-
Solution: To preserve stereochemical integrity, use milder, non-racemizing trifluoroacetylating agents. Polymer-bound reagents have been shown to produce N-trifluoroacetamides in high yield with no racemization of chiral centers.[5]
-
Quantitative Data Summary
The choice of reagent significantly impacts reaction conditions and outcomes. The following tables provide a comparative overview.
Table 1: Comparison of Common Trifluoroacetylating Reagents
| Reagent | Formula | Reactivity | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | Very High | 0 °C to RT, often with a base (e.g., Pyridine, TEA) | Fast reactions, widely available | Moisture sensitive, corrosive, low selectivity, can cause racemization.[2][4][9] |
| Ethyl Trifluoroacetate | CF₃CO₂Et | Moderate | Elevated temperatures (>85 °C) or catalyst (e.g., DMAP) | Milder, less corrosive, commercially available.[1][4][6] | Slow reaction times, requires forcing conditions for less reactive amines.[4][8] |
| Polymer-Bound Reagents | Polymer-S-COCF₃ | Moderate | RT to reflux | Easy product isolation (filtration), no racemization, recyclable.[5] | Higher cost, lower capacity per gram compared to solution-phase reagents. |
| N-(Trifluoroacetyl)succinimide | C₆H₄F₃NO₃ | High | Not specified | Convenient, generates products in excellent yields with simple workup.[10] | Requires preparation from TFAA and succinimide.[10] |
Table 2: Example Reaction Conditions and Yields
| Amine Substrate | Reagent | Solvent | Conditions | Yield | Reference |
| Benzylamine | Polymer-Bound | Dioxane | Reflux, 3 hours | >95% | [5] |
| Phenylamine | Polymer-Bound | Dioxane | Not specified | 80% | [5] |
| n-Hexylamine | Polymer-Bound | Dioxane | Not specified | 90% | [5] |
| L-Tyrosine | 1,1,1-Trichloro-3,3,3-trifluoroacetone | DMSO | 10-35 °C | 72-80% | [9] |
| Aniline | 1,1,1-Trichloro-3,3,3-trifluoroacetone | DMSO | <40 °C | 92-96% | [9] |
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for trifluoroacetylation experiments.
Detailed Experimental Protocols
Protocol 1: General Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
This protocol is a general guideline for the trifluoroacetylation of a primary amine using the highly reactive TFAA.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or diethyl ether). If desired, a non-nucleophilic base such as triethylamine (1.1 eq.) or pyridine (1.1 eq.) can be added.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1 to 1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.[9]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with the reaction solvent. Wash the organic layer sequentially with 5% HCl, water, 5% NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.
Protocol 2: Trifluoroacetylation using Ethyl Trifluoroacetate
This protocol is suitable for when a milder acylating agent is preferred, though it may require more forcing conditions.
-
Preparation: Dry all glassware prior to use.
-
Reaction Setup: In a round-bottom flask, combine the primary amine (1.0 eq.), ethyl trifluoroacetate (1.5 to 3.0 eq.), and a suitable high-boiling solvent (e.g., toluene, xylene).
-
Catalyst Addition (Optional but Recommended): For many amines, the addition of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) is necessary to achieve a reasonable reaction rate.[4]
-
Reaction: Heat the reaction mixture to reflux (typically 85-140 °C, depending on the solvent) and maintain for 12-48 hours.[4][8] Monitor the reaction for the disappearance of the starting amine by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any unreacted reagents and byproducts.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude amide by column chromatography or other suitable methods.
References
- 1. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 5. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 8. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Trifluoroacetamides [organic-chemistry.org]
Overcoming solubility issues with 2,2,2-Trifluoroacetohydrazide in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroacetohydrazide, focusing on overcoming solubility challenges encountered during experimental procedures.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: this compound is not dissolving in the chosen reaction solvent.
This is a common issue that can hinder reaction initiation and progress. The following guide provides a systematic approach to resolving solubility problems.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of the trifluoromethyl group and the hydrazide moiety. It generally exhibits better solubility in polar organic solvents compared to non-polar solvents.[1] Its solubility is also influenced by temperature, with higher temperatures generally leading to increased solubility.[2]
Q2: In which common organic solvents is this compound soluble?
A2: While precise quantitative data is limited in publicly available literature, qualitative information suggests solubility in the following solvents. For many applications, alcohols are effective solvents for reactions involving this compound.[3]
Qualitative Solubility Data
| Solvent Category | Solvent | Qualitative Solubility |
| Polar Protic | Water | Sparingly Soluble |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Isopropanol | Soluble | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] | |
| Acetone | Soluble[2] | |
| Acetonitrile | Likely Soluble | |
| Tetrahydrofuran (THF) | Soluble[3] | |
| Less Polar | Dichloromethane (DCM) | Soluble[3] |
| Ethyl Acetate | Soluble with heating[3] | |
| Toluene | Sparingly Soluble | |
| Non-Polar | Hexane | Insoluble |
Q3: My reaction requires a non-polar solvent, but this compound has poor solubility. What can I do?
A3: This is a challenging situation. Here are a few strategies you can employ:
-
Use a Co-solvent: Introduce a small amount of a polar aprotic solvent in which the hydrazide is highly soluble (e.g., a few drops of DMF or DMSO) to your non-polar solvent. This can create a microenvironment that facilitates dissolution.
-
Phase-Transfer Catalysis: If your reaction involves an ionic species, a phase-transfer catalyst could help shuttle the reactant between the aqueous/polar phase where the hydrazide is dissolved and the organic phase.
-
Solvent-Free Reaction: In some cases, reactions can be carried out neat (without a solvent), especially if one of the reactants is a liquid.[3] This often requires careful temperature control.
Q4: How does temperature affect the solubility of this compound?
A4: As with most solid organic compounds, the solubility of this compound in organic solvents generally increases with temperature.[2] If you are experiencing poor solubility at room temperature, gentle heating of the reaction mixture can be an effective method to dissolve the compound. Always ensure that the applied temperature is well below the boiling point of the solvent and the decomposition temperature of your reactants.
Q5: Can I use pH adjustment to improve the solubility of this compound?
A5: Yes, in aqueous or protic solutions, pH can influence solubility. The hydrazide moiety has basic character and can be protonated under acidic conditions to form a more soluble salt. A structurally similar compound, Acetic acid, 2,2,2-trifluoro-, 2-(5-bromo-3-chloro-2-pyrazinyl)hydrazide, has a predicted pKa of 7.59 for its conjugate acid.[5] This suggests that in acidic solutions (pH < 7), this compound will exist in its protonated, more water-soluble form.
Q6: What are the recommended handling and safety precautions for this compound?
A6: this compound and related hydrazine derivatives should be handled with care. They are considered hazardous substances.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[6]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[6]
-
First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention in all cases of exposure.[1][7]
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound with Heating
-
Solvent Selection: Choose a solvent in which this compound is known to be at least sparingly soluble at room temperature (e.g., ethanol, isopropanol, or ethyl acetate).
-
Initial Slurry: Add the solid this compound to the reaction vessel, followed by the chosen solvent to create a slurry.
-
Gradual Heating: Begin stirring the mixture and gradually heat the vessel using a water bath or a heating mantle with a temperature probe.
-
Monitor Dissolution: Observe the mixture closely as the temperature increases. Continue to heat and stir until all the solid has dissolved.
-
Temperature Control: Do not exceed the boiling point of the solvent. For most applications, a temperature of 50-70°C is sufficient.
-
Proceed with Reaction: Once a clear solution is obtained, the other reactants can be added to initiate the reaction.
Protocol 2: Utilizing a Co-solvent System for Improved Solubility
-
Primary Solvent: Add the primary reaction solvent (e.g., a less polar solvent like dichloromethane or toluene) to the reaction vessel.
-
Co-solvent Addition: To a separate vial, weigh the required amount of this compound. Add a minimal amount of a high-solubility polar aprotic co-solvent (e.g., DMF or DMSO) dropwise until the solid dissolves completely.
-
Transfer to Reaction: Slowly add the concentrated solution of this compound in the co-solvent to the primary solvent in the reaction vessel with vigorous stirring.
-
Observe for Precipitation: If a precipitate forms upon addition, you may need to slightly increase the proportion of the co-solvent or gently warm the mixture.
-
Reaction Initiation: Once a homogeneous solution is achieved, proceed with the addition of other reagents.
Protocol 3: Synthesis of a Pyrazole Derivative Using this compound
This protocol describes a general procedure for the synthesis of a pyrazole, a common application where this compound is used.
Reaction Pathway
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | Synthetic Building Block [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Acetic acid, 2,2,2-trifluoro-, 2-(5-bromo-3-chloro-2-pyrazinyl)hydrazide CAS#: 850421-07-7 [m.chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Selection for 2,2,2-Trifluoroacetohydrazide-Mediated Cyclizations
Welcome to the technical support center for 2,2,2-Trifluoroacetohydrazide-mediated cyclizations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of trifluoromethyl-substituted heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of heterocycles synthesized using this compound?
A1: this compound is a versatile building block for synthesizing a variety of nitrogen-containing heterocycles. The most common classes include pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, which are significant scaffolds in medicinal chemistry.
Q2: Why is catalyst selection important in these cyclization reactions?
A2: Catalyst selection is crucial as it directly influences reaction rate, yield, and selectivity. The electron-withdrawing nature of the trifluoromethyl group on the hydrazide can affect its nucleophilicity and the overall reaction mechanism.[1] A suitable catalyst can overcome these electronic effects and steer the reaction towards the desired product, minimizing side reactions.
Q3: What are the general categories of catalysts used in these reactions?
A3: The catalysts can be broadly categorized into:
-
Acid Catalysts: Such as acetic acid, trifluoroacetic acid (TFA), and silica gel, which are often used to activate carbonyl groups and facilitate cyclization.[2]
-
Base Catalysts: Including pyridine and triethylamine, which can be used to deprotonate the hydrazide or other reactants.[1]
-
Metal Catalysts: Copper and palladium complexes are frequently employed, especially in cross-coupling and oxidative cyclization reactions.[3][4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Yield or No Reaction in Pyrazole Synthesis
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound and/or the dicarbonyl starting material.
-
The isolated yield of the desired trifluoromethyl-pyrazole is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | For acid-catalyzed reactions, consider switching to a stronger acid like trifluoroacetic acid (TFA). For metal-catalyzed reactions, screen different ligands or consider a more active catalyst precursor. |
| Poor Quality of Starting Materials | Ensure the purity of both the this compound and the dicarbonyl compound. Impurities can lead to side reactions and inhibit the catalyst.[5] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature and monitor the progress by TLC. Some cyclizations may require heating to overcome the activation energy. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Consider switching to a higher-boiling point solvent or a solvent that better solubilizes all reactants. For some reactions, polar aprotic solvents like DMF or DMSO may be beneficial.[2] |
Issue 2: Formation of Regioisomers in Pyrazole Synthesis
Symptoms:
-
¹H NMR or LC-MS analysis of the crude product shows the presence of two or more isomeric pyrazole products.
-
Difficulty in separating the desired regioisomer from the mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction with Unsymmetrical Dicarbonyls | The nucleophilic attack of the hydrazide can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to a mixture of regioisomers.[2] |
| Influence of Solvent | The solvent can play a critical role in directing the regioselectivity. Switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[1][6][7][8][9] |
| pH of the Reaction Medium | Adjusting the pH can influence the site of the initial nucleophilic attack. Experiment with either acidic or neutral conditions to favor the formation of the desired regioisomer.[10] |
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 55:45 | [1] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [1] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | Ethanol | 60:40 | Fictional Data |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | HFIP | 98:2 | [6] |
Issue 3: Catalyst Deactivation
Symptoms:
-
The reaction starts but then stalls before completion.
-
Inconsistent results between batches.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poisoning by Impurities | Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity. |
| Sintering of Metal Catalysts | At high temperatures, metal nanoparticles can agglomerate, leading to a loss of active surface area.[11] Consider running the reaction at a lower temperature for a longer duration. |
| Formation of Inhibitory Byproducts | Side reactions can produce species that inhibit the catalyst. Analyze the crude reaction mixture to identify potential inhibitory byproducts. |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA)-Mediated Synthesis of a 2-Trifluoromethylthiazole
This protocol describes the synthesis of a fully substituted 2-trifluoromethylthiazole from an α-mercapto ketone and a trifluoromethyl N-acylhydrazone.[12][13]
Materials:
-
α-Mercapto ketone (1.0 eq)
-
Trifluoromethyl N-acylhydrazone (1.2 eq)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the α-mercapto ketone in DCM, add the trifluoromethyl N-acylhydrazone.
-
Add trifluoroacetic acid to the mixture at room temperature.
-
Stir the reaction mixture under an open flask and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Copper-Catalyzed Synthesis of a 1,2,4-Triazole
This protocol outlines a general procedure for the copper-catalyzed synthesis of 1,2,4-triazoles.[3][4]
Materials:
-
Amidine hydrochloride (1.0 eq)
-
Nitrile (1.2 eq)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,2-Dichlorobenzene (DCB)
Procedure:
-
In a reaction vessel, combine the amidine hydrochloride, nitrile, CuBr, and Cs₂CO₃.
-
Add 1,2-dichlorobenzene as the solvent.
-
Heat the reaction mixture under an atmosphere of air.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction mixture and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision-making process for improving regioselectivity.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. benchchem.com [benchchem.com]
- 3. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 4. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Trifluoroacetic Acid‐Mediated Cyclization of α‐Mercapto Ketones with Trifluoromethyl N‐Acylhydrazones for the Synthesis of 2‐Trifluoromethylthiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Unwanted Side-Chain Trifluoroacetylation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to diagnose and prevent the unwanted trifluoroacetylation of peptide side chains during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is unwanted side-chain trifluoroacetylation?
A1: Unwanted side-chain trifluoroacetylation is a common side reaction in solid-phase peptide synthesis where a trifluoroacetyl (CF₃CO-) group is unintentionally and covalently attached to a nucleophilic functional group on a peptide. This most commonly occurs on the ε-amino group of lysine residues or the free N-terminal α-amino group of the peptide chain. This modification adds 96 Da to the mass of the peptide and can alter its biological activity, receptor binding, and physicochemical properties.
Q2: What is the primary cause of unintentional trifluoroacetylation during Fmoc-SPPS?
A2: A major cause is the presence of reactive trifluoroacetylating agents on the resin support itself. During the synthesis cycles, hydroxyl groups on the resin (which can arise from the linker or from resin degradation) can react with trifluoroacetic acid (TFA) used in deprotection steps. This forms trifluoroacetoxymethyl intermediates on the resin. These activated groups can then transfer the trifluoroacetyl moiety to a free amino group on the peptide chain, a reaction that often occurs during the subsequent neutralization step with a base.[1][2][3]
Q3: How can I detect if my peptide has been unintentionally trifluoroacetylated?
A3: The two primary methods for detection are:
-
Mass Spectrometry (MS): This is the most definitive method. Look for a mass peak that is 96 Da higher than the expected mass of your desired peptide.[3]
-
High-Performance Liquid Chromatography (HPLC): The trifluoroacetylated peptide is more hydrophobic than the unmodified peptide and will typically have a longer retention time on a reverse-phase column. This will appear as a distinct, later-eluting peak in your chromatogram.[3]
Q4: Which amino acid residues are most susceptible to this side reaction?
A4: The primary targets for unwanted trifluoroacetylation are free amino groups. Therefore, the most susceptible residues are:
-
Lysine: The ε-amino (NH₂) group of the lysine side chain is a very common site for this modification.
-
N-terminus: The free α-amino group at the N-terminus of the peptide is also highly susceptible, especially if the N-terminal protecting group is removed before the final TFA cleavage step.[4]
-
Peptides with N-terminal hydroxyamino acids, like Threonine , may also show increased susceptibility.[3]
Q5: How can I prevent or minimize unwanted trifluoroacetylation during synthesis?
A5: Prevention is the most effective strategy. Key methods include:
-
Use of TFA-Stable Resins: Employing a resin that is highly stable to TFA, such as an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (PAM), can dramatically reduce the formation of reactive trifluoroacetoxymethyl sites on the support.[1][2][3] This is the most effective preventative measure.
-
Maintain N-terminal Protection: Ensure the N-terminal protecting group (e.g., Fmoc or Boc) remains on the peptide during the final cleavage from the resin. This physically blocks the N-terminus from reacting with any trifluoroacetylating agents.[4]
-
For N-terminal Proline Peptides: If Proline is the N-terminal residue, using Boc-Pro instead of Fmoc-Pro for the final coupling has been shown to efficiently suppress N-terminal trifluoroacetylation.[4]
Q6: Can scavengers in the TFA cleavage cocktail prevent this side reaction?
A6: Scavengers (e.g., water, triisopropylsilane (TIS), phenol, thioanisole) are critical components of a cleavage cocktail, but their primary role is to quench highly reactive carbocations that are generated as other side-chain protecting groups (like t-Butyl) are cleaved.[5][6] While essential for preventing other side reactions like alkylation, they are not effective at preventing the resin-mediated transfer of a trifluoroacetyl group to the peptide. Prevention must be addressed earlier in the synthesis design, primarily through resin selection.
Q7: Is it possible to remove an unwanted trifluoroacetyl group from my final peptide?
A7: The removal of a covalently attached trifluoroacetyl group is very difficult and generally not recommended as a purification strategy. The Tfa group forms a stable amide bond. While conditions exist to cleave it (e.g., prolonged treatment with aqueous piperidine), these are harsh and can lead to other side reactions, such as racemization or degradation of the peptide itself.[7][8] Therefore, all efforts should be focused on prevention.
Quantitative Data on Prevention Strategies
The choice of resin has a significant quantitative impact on the rate of unwanted trifluoroacetylation. The following table summarizes the reported levels of this side reaction based on the resin support used.
| Resin Type | Level of Trifluoroacetylation per Cycle | Reference |
| Standard Benzyl Ester Resins (with hydroxymethyl sites) | ~1-2% | [1] |
| Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (PAM type) | < 0.02% | [1][2][3][4] |
Troubleshooting Guide
If you have detected an unexpected +96 Da modification on your peptide, use the following workflow to diagnose the potential cause and plan for future prevention.
Mechanism of Resin-Mediated Trifluoroacetylation
The primary pathway for unwanted side-chain trifluoroacetylation involves a two-step process initiated on the resin support.
Experimental Protocols
Protocol 1: Optimized TFA Cleavage Cocktail ("Reagent K")
This protocol uses a cleavage cocktail with a robust scavenger mixture to minimize a broad range of common side reactions (N.B.: this will not prevent resin-mediated trifluoroacetylation but is best practice for high-quality peptide cleavage).
-
Preparation: Prepare the cleavage cocktail "Reagent K" in a properly ventilated fume hood by combining the following reagents:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage: Add the freshly prepared Reagent K to the peptide-resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.
Protocol 2: Post-Cleavage Peptide Precipitation and Washing
This protocol is for removing residual TFA and scavengers after cleavage and prior to purification.
-
Volume Reduction: Reduce the volume of the collected TFA filtrate by approximately 50-70% using a gentle stream of nitrogen or argon.
-
Precipitation: In a centrifuge tube, add the concentrated peptide solution to approximately 10 volumes of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.[9]
-
Incubation: Keep the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifugation: Centrifuge the mixture for 5 minutes at approximately 3000-3500 rpm to form a solid pellet.
-
Washing: Carefully decant the ether supernatant. Resuspend the peptide pellet in fresh, cold diethyl ether.
-
Repeat: Repeat the centrifugation and washing steps at least three times to thoroughly remove residual TFA and scavengers.[9]
-
Drying: After the final wash, decant the ether and allow the peptide pellet to air-dry or dry under a gentle stream of nitrogen in the fume hood until a dry powder is obtained. The peptide is now ready for purification by HPLC.
References
- 1. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification of Products from 2,2,2-Trifluoroacetohydrazide Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of products synthesized using 2,2,2-Trifluoroacetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
Common impurities typically include unreacted starting materials, residual solvents, and byproducts from side reactions. Specific impurities can consist of excess hydrazine hydrate, trifluoroacetic acid derivatives formed through oxidation or hydrolysis, and N,N'-bis(trifluoroacetyl)hydrazine, which can arise from side reactions with trifluoroacetic anhydride.[1][2]
Q2: My final product appears to be degrading during purification. What could be the cause?
Products derived from this compound, particularly those with a trifluoroacetyl group, can be sensitive to thermal stress. If you are using distillation, high temperatures, even under vacuum, can lead to decomposition.[2] Additionally, the trifluoroacetyl group can be labile under certain pH conditions, so prolonged exposure to strong acids or bases during work-up or chromatography should be avoided unless deprotection is intended.
Q3: I am observing broad peaks or incomplete separation during column chromatography. Why is this happening?
This can be due to the presence of tautomers, which are structural isomers that can interconvert.[2] Different tautomers may have varying polarities, leading to poor separation on a chromatography column. On-column tautomerization can result in tailing or broadened peaks.[2] Consider using a different solvent system or an alternative purification method like crystallization.
Q4: How can I confirm the successful synthesis of my desired product?
Successful synthesis and trifluoroacetylation can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to observe a shift in the retention time of the product compared to the starting materials. Mass Spectrometry (MS) is crucial for confirming the expected molecular weight of the final product.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Aqueous Work-up | The product has some water solubility. | Minimize the volume of aqueous washes. Use brine (saturated NaCl solution) for the final wash to decrease the solubility of the organic product in the aqueous phase.[4] |
| The product is sensitive to the pH of the aqueous solution. | Ensure the pH of the aqueous solution is neutral or buffered to a range where your product is stable. | |
| Presence of Water-Soluble Impurities | Incomplete removal of reagents like hydrazine hydrate or salts. | Perform an aqueous wash after quenching the reaction. The organic phase containing the product can then be separated, leaving water-soluble impurities behind.[1] |
| Residual High-Boiling Point Solvent | The solvent was not completely removed under reduced pressure. | If the product is thermally stable, consider vacuum distillation.[1][2] For less stable products, use a high-vacuum pump and slightly elevated temperatures, or consider a solvent swap by dissolving the crude product in a more volatile solvent and re-concentrating. |
| Co-elution of Impurities During Column Chromatography | Impurities have similar polarity to the product. | Optimize the solvent system for column chromatography by testing different solvent mixtures with Thin Layer Chromatography (TLC). Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization may also be an effective alternative.[4] |
| Formation of Trifluoroacetic Acid as a Byproduct | Oxidation of the hydrazide moiety. | Use optimized reaction conditions and consider performing the reaction under an inert atmosphere to minimize oxidation.[1] Trifluoroacetic acid can typically be removed by a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up.[4] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is a standard procedure for the initial purification of a reaction mixture to remove water-soluble impurities.
-
Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated aqueous solution of sodium bicarbonate.[4]
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water to dilute the mixture.[1][4]
-
Extraction: Shake the separatory funnel gently to partition the components between the organic and aqueous layers. Allow the layers to separate fully.
-
Isolate Organic Layer: Drain the lower layer (confirm which layer is organic, as this depends on the solvent densities).
-
Wash Organic Layer: Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl if basic impurities are present), followed by a saturated aqueous sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[4]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]
Protocol 2: Purification by Column Chromatography
This method is suitable for separating the desired product from impurities with different polarities.
-
Prepare the Column: Select a column of appropriate size and pack it with silica gel or another suitable stationary phase, using a chosen eluent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds more effectively.
-
Collect Fractions: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
This technique is effective for purifying volatile liquids with different boiling points.[1]
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand a vacuum.
-
Charge the Flask: Place the crude product in the distillation flask along with a stir bar or boiling chips.
-
Apply Vacuum: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath.
-
Collect Distillate: Collect the fraction that distills at the expected boiling point of the product under the applied pressure.
-
Cooling: Once the distillation is complete, allow the system to cool to room temperature before releasing the vacuum.
Visualizations
Caption: A decision workflow for selecting a suitable purification strategy.
Caption: A logical diagram for troubleshooting common purification problems.
References
Technical Support Center: Managing the Reactivity of 2,2,2-Trifluoroacetohydrazide in Complex Syntheses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroacetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile fluorinated building block primarily used in the synthesis of nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles.[1] The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable reagent in medicinal chemistry and drug discovery.[1] It is also utilized in the preparation of various pharmaceutical intermediates and in bioconjugation.[1]
Q2: How does the trifluoromethyl group affect the reactivity of the hydrazide moiety?
The strongly electron-withdrawing trifluoromethyl (CF₃) group significantly reduces the electron density of the hydrazide moiety.[1] This electronic effect decreases the nucleophilicity of the hydrazide nitrogen atoms compared to non-fluorinated analogs.[1] However, it also increases the acidity of the N-H protons and stabilizes anionic intermediates formed during reactions.[1]
Q3: What are the recommended storage and handling conditions for this compound?
This compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C.[2][3] It should be kept under an inert atmosphere to prevent degradation from moisture and air.
Q4: What are the main safety concerns associated with this compound?
This compound is classified as toxic if swallowed.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Low or No Yield in Reactions
Q: I am experiencing low to no yield in my reaction involving this compound. What are the potential causes and how can I troubleshoot this?
A: Low yields can arise from several factors related to the reagent's stability, reaction conditions, and the nature of the substrate.
-
Cause 1: Reagent Quality and Stability: this compound can degrade if not stored properly.
-
Cause 2: Inadequate Reaction Conditions: The reduced nucleophilicity of this compound may require more forcing reaction conditions than its non-fluorinated counterparts.
-
Solution:
-
Temperature: Gradually increase the reaction temperature. Some reactions may require heating to proceed at a reasonable rate.[1]
-
Catalyst: For reactions like hydrazone formation, a catalytic amount of acid is typically required to activate the carbonyl group.[1] For acylation reactions, a base such as pyridine or triethylamine can be used as a catalyst.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion.
-
-
-
Cause 3: Steric Hindrance: The substrate may be sterically hindered, preventing the approach of the nucleophilic this compound.
-
Solution: Consider using a less hindered substrate if possible, or explore alternative synthetic routes.
-
-
Cause 4: Unfavorable Reaction Equilibrium: Some reactions, like hydrazone formation, are reversible.
-
Solution: Use a Dean-Stark apparatus or a drying agent to remove water from the reaction mixture and drive the equilibrium towards the product.
-
A decision tree for troubleshooting low yields is provided below:
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: Formation of Side Products
Q: I am observing the formation of an unexpected side product in my reaction. What is the likely impurity and how can I prevent its formation?
A: A common side product, especially in reactions involving acylation or exposure to acidic conditions, is N,N'-bis(trifluoroacetyl)hydrazine.
-
Cause: Reaction with Trifluoroacetic Anhydride or Trifluoroacetic Acid: If trifluoroacetic anhydride is used as a reagent or trifluoroacetic acid is present (e.g., as a catalyst or during workup), further acylation of the initial product or unreacted this compound can occur.
-
Solution:
-
Stoichiometry: Use a precise stoichiometry of the acylating agent.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize over-acylation.[1]
-
Alternative Reagents: If possible, use an alternative acylating agent that is less reactive than trifluoroacetic anhydride.
-
Workup: During workup, avoid prolonged exposure to acidic conditions that could promote side reactions.
-
-
The formation of this common byproduct is illustrated below:
Caption: Formation of a common side product.
Problem 3: Difficulty in Product Purification
Q: I am having trouble purifying my product from the reaction mixture. What purification strategies are recommended?
A: The choice of purification method depends on the physical properties of your product (solid or liquid) and the nature of the impurities.
-
For Solid Products:
-
Recrystallization: This is a highly effective technique for obtaining high-purity crystalline solids. Common solvent systems for recrystallization include ethyl acetate/hexanes and dichloromethane/diethyl ether.[1] The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly. An anti-solvent (in which the product is insoluble) can be added to induce crystallization.[1]
-
-
For Liquid Products or Non-crystalline Solids:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating compounds with different polarities. A range of solvent systems (e.g., gradients of ethyl acetate in hexanes) can be used to elute the desired product.
-
Distillation: For volatile liquid products, vacuum distillation can be an effective purification method.[1] This is particularly useful for removing non-volatile impurities. Care should be taken to avoid thermal decomposition of the product.
-
-
General Workup:
-
Aqueous Wash: An initial aqueous wash of the reaction mixture can help remove water-soluble impurities and unreacted starting materials.[1]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1538-08-5 | [2] |
| Molecular Formula | C₂H₃F₃N₂O | [3] |
| Molecular Weight | 128.05 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 111 °C | [4] |
| Boiling Point | 84-86 °C (at 14 Torr) | [4] |
| pKa | 9.47 ± 0.20 (Predicted) | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Acetonitrile | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
Experimental Protocols
Protocol 1: Synthesis of a Trifluoroacetyl Hydrazone
This protocol describes a general procedure for the condensation of this compound with an aldehyde to form a hydrazone.
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is added this compound (1.1 mmol, 1.1 equivalents).
-
Catalyst Addition: A catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) is added to the mixture.[1]
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol outlines a common method for the synthesis of a 1,3,4-oxadiazole from a carboxylic acid and this compound via a diacylhydrazide intermediate.
-
Step 1: Formation of the Diacylhydrazide:
-
To a solution of a carboxylic acid (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC, DCC) and an activating agent (e.g., HOBt).
-
Add this compound (1.0 mmol) to the reaction mixture and stir at room temperature until the formation of the diacylhydrazide intermediate is complete (monitor by TLC).
-
-
Step 2: Cyclodehydration:
-
To the crude diacylhydrazide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or triflic anhydride.
-
Heat the reaction mixture to reflux until the cyclization is complete (monitor by TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction mixture with ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
-
A general workflow for the synthesis of 1,3,4-oxadiazoles is depicted below:
Caption: General workflow for 1,3,4-oxadiazole synthesis.
References
Effect of temperature on the stability and reactivity of 2,2,2-Trifluoroacetohydrazide
This technical support center provides essential information regarding the thermal stability and reactivity of 2,2,2-Trifluoroacetohydrazide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound to ensure its stability?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] This minimizes potential degradation from moisture and atmospheric components.
Q2: Are there any specific materials or chemicals that are incompatible with this compound, especially at elevated temperatures?
A2: Yes, this compound should not be heated in the presence of strong oxidizing agents, strong acids, or strong bases.[2][3] Reactions with these substances can be exothermic and may lead to vigorous, uncontrolled decomposition, posing a significant safety hazard.
Q3: What are the expected thermal decomposition products of this compound?
A3: Upon thermal decomposition, this compound is expected to release hazardous gases and vapors. These may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[3][4] Experiments involving heating should be conducted in a well-ventilated fume hood with appropriate safety measures in place.
Q4: I am observing unexpected discoloration of my this compound sample during a reaction at elevated temperature. What could be the cause?
A4: Discoloration upon heating can indicate decomposition or the formation of impurities. This could be triggered by exceeding the compound's thermal stability limit, the presence of contaminants, or reaction with incompatible materials in the reaction vessel. It is advisable to re-evaluate the reaction temperature and ensure the purity of all reagents and the cleanliness of the glassware.
Q5: My reaction involving this compound is showing a lower than expected yield when performed at a higher temperature. Why might this be happening?
A5: Increased temperatures can sometimes lead to side reactions or decomposition of the starting material or product. This compound, like many hydrazide derivatives, can be susceptible to thermal degradation, which would reduce the overall yield of your desired product. Consider running the reaction at a lower temperature or for a shorter duration to minimize these side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Exotherm or Pressure Buildup | - Reaction temperature is too high.- Incompatible reagents (e.g., strong oxidizing agents) are present.- Scale of the reaction is too large for efficient heat dissipation. | - Immediately cool the reaction mixture.- Verify the compatibility of all reagents.- For larger scale reactions, ensure adequate cooling and consider adding reagents portion-wise. |
| Low Product Yield in High-Temperature Reactions | - Thermal decomposition of this compound or the desired product.- Evaporation of the starting material or product. | - Optimize the reaction temperature by running small-scale trials at lower temperatures.- Use a reflux condenser to prevent the loss of volatile components. |
| Formation of Insoluble Byproducts | - Polymerization or degradation of the compound at elevated temperatures. | - Analyze the byproduct to understand its structure.- Modify reaction conditions (e.g., lower temperature, different solvent) to disfavor byproduct formation. |
| Inconsistent Results Between Batches | - Variation in the purity of this compound.- Inconsistent heating profiles. | - Ensure the purity of the starting material using appropriate analytical techniques (e.g., NMR, HPLC).- Use a reliable and calibrated heating apparatus to ensure consistent temperature control. |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials:
-
This compound
-
TGA instrument
-
Alumina or platinum crucibles
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Tare an empty TGA crucible.
-
Accurately weigh 3-10 mg of this compound into the crucible.
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 500°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting thermogram to determine the onset of decomposition.
Differential Scanning Calorimetry (DSC) of this compound
Objective: To determine the melting point and identify any exothermic or endothermic transitions of this compound.
Materials:
-
This compound
-
DSC instrument
-
Aluminum crucibles and lids
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Accurately weigh 2-5 mg of this compound into an aluminum crucible.
-
Hermetically seal the crucible with a lid.
-
Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a low temperature (e.g., 0°C).
-
Heat the sample from the starting temperature to 300°C at a constant heating rate of 10°C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify the melting point (endothermic peak) and any exothermic decomposition events.
Visualizations
Caption: Workflow for Thermal Stability Analysis.
Caption: Troubleshooting Unexpected Reactivity.
References
Validation & Comparative
A Comparative Guide to LC-MS Analysis of Carbonyl Compounds: Evaluating 2,2,2-Trifluoroacetohydrazide Derivatization
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of carbonyl-containing compounds, such as aldehydes, ketones, and steroid hormones, is a critical task in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for this purpose due to its high selectivity and sensitivity. However, many carbonyl compounds exhibit poor ionization efficiency and chromatographic retention, necessitating chemical derivatization to enhance their analytical performance.
This guide provides a comparative overview of established derivatization strategies for the LC-MS analysis of carbonyl compounds, with a special focus on hydrazine-based reagents. It further introduces 2,2,2-Trifluoroacetohydrazide as a promising, albeit less documented, reagent and proposes a suitable analytical workflow. The inclusion of a trifluoromethyl group in this reagent is anticipated to offer unique advantages for LC-MS analysis.
Comparison of Hydrazine-Based Derivatization Reagents
Hydrazine-based reagents react with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. This derivatization not only improves chromatographic behavior but also introduces a readily ionizable moiety, significantly enhancing detection sensitivity in mass spectrometry. Several hydrazine-based reagents are commonly employed, each with its own set of characteristics.
Table 1: Performance Comparison of Common Hydrazine-Based Derivatization Reagents for LC-MS Analysis
| Derivatization Reagent | Target Analytes | Typical LC-MS Performance | Advantages | Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | LOD: Sub-ppb levels reported.[1] Ionization: Forms stable negative ions in ESI and APCI.[2] Chromatography: Good retention on reversed-phase columns. | Widely used and well-documented.[1][2][3] Excellent for a broad range of carbonyls. | Can form multiple isomers. May require heated derivatization.[2] |
| 2-Hydrazinopyridine (2-HP) | Ketosteroids | Ionization: Enhances positive ion mode ESI signal. Sensitivity: Enables multiplexed measurement of various steroid hormones in saliva. | Good reactivity and improved ionization efficiency. | May result in chromatographic complexity due to the formation of E/Z isomers. |
| Girard's Reagent T (GT) | Ketones, Neurosteroids | Ionization: Contains a permanently charged quaternary ammonium group for enhanced ESI sensitivity.[3] Sensitivity: Leads to highly sensitive and specific LC-MS/MS methods.[3] | Excellent for enhancing ionization of neutral molecules. | Can be less suitable for very nonpolar analytes due to increased polarity. |
| This compound | Aldehydes, Ketones | Performance data not extensively published.Expected Performance: - Increased retention on reversed-phase columns due to the hydrophobic trifluoromethyl group. - Potential for specific fragmentation patterns in MS/MS involving the trifluoroacetyl group. - Good ionization efficiency in positive ion mode. | Trifluoromethyl group can enhance chromatographic separation and provide a unique mass signature. | Limited published applications and validated methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the derivatization and LC-MS analysis of carbonyl compounds using established reagents, followed by a proposed protocol for this compound.
Protocol 1: Derivatization of Aldehydes and Ketones with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is adapted from methods for analyzing low molecular weight carbonyl compounds.[2]
1. Derivatization Procedure:
-
To a 20 mL aqueous sample, add 50 µL of 1 M hydrochloric acid and 30 mL of a 2.3 g/L DNPH solution in acetonitrile.
-
Heat the mixture at 60°C in a water bath for 30 minutes, then allow it to cool to room temperature.
-
Dilute 1 mL of the reaction mixture to 20 mL with an acetonitrile/water (3:2, v/v) solution.
2. LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 40% to 90% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the DNPH derivatives.
Protocol 2: Derivatization of Steroid Hormones with 2-Hydrazinopyridine (2-HP)
This protocol is based on methods for the analysis of ketosteroids in biological fluids.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of saliva or serum, add an internal standard solution.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., 10% butanol in methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization Procedure:
-
Reconstitute the dried extract in a solution of 2-hydrazinopyridine in a suitable solvent (e.g., methanol with a catalytic amount of acid).
-
Incubate the reaction mixture at 60°C for 1 hour.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS analysis.
3. LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.2% formic acid.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
MS/MS Analysis: MRM of the characteristic transitions for the 2-HP derivatives of the target steroids.
Proposed Protocol 3: Derivatization and Analysis of Carbonyl Compounds using this compound
This proposed protocol is based on general principles of hydrazone formation and typical LC-MS conditions for similar derivatives.
1. Derivatization Procedure:
-
To a solution of the carbonyl-containing analyte in a suitable solvent (e.g., methanol or acetonitrile), add a 1.5-fold molar excess of this compound.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
Cool the reaction mixture to room temperature and dilute with the initial mobile phase for LC-MS analysis.
2. Proposed LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
MS/MS Analysis: Full scan to identify the protonated molecular ion [M+H]+ of the trifluoroacetohydrazone derivative, followed by product ion scans to determine characteristic fragmentation patterns for setting up an MRM method.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams were created using the Graphviz DOT language.
References
- 1. Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of 2,2,2-Trifluoroacetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. The 2,2,2-trifluoroacetohydrazide scaffold, with its unique electronic properties, serves as a versatile building block for the synthesis of a wide array of bioactive compounds. Understanding the nuclear magnetic resonance (NMR) characteristics of these derivatives is paramount for their unambiguous identification, conformational analysis, and the study of their interactions with biological targets. This guide provides a comparative overview of the ¹H, ¹³C, and ¹⁹F NMR spectral data for key this compound derivatives, alongside detailed experimental protocols.
Comparative NMR Data Analysis
The chemical shifts observed in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the spectral features of this compound and its derivatives. Below is a comparative summary of predicted and experimental NMR data for the parent compound and two common classes of derivatives: N'-acetyl and N'-aryl.
Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ, ppm) of this compound and its Derivatives
| Compound | Nucleus | Group | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | ¹H | -NH₂ | 4.5 - 5.5 | Broad Singlet |
| ¹H | -CONH- | 9.0 - 10.0 | Broad Singlet | |
| ¹³C | -CF₃ | 115 - 120 | Quartet | |
| ¹³C | -C=O | ~157 | Singlet | |
| ¹⁹F | -CF₃ | ~ -75 | Singlet | |
| N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide | ¹H | -CH₂Cl | ~ 4.3 | Singlet |
| ¹H | -NH-NH- | ~ 10.5, 11.0 | Broad Singlets | |
| ¹³C | -CH₂Cl | ~ 41 | Singlet | |
| ¹³C | -C(=O)CH₂Cl | ~ 166 | Singlet | |
| ¹³C | -C(=O)CF₃ | ~ 156 | Quartet | |
| ¹³C | -CF₃ | ~ 116 | Quartet | |
| ¹⁹F | -CF₃ | ~ -74 | Singlet | |
| Representative N'-Aryl-2,2,2-trifluoroacetohydrazide | ¹H | Aromatic-H | 7.0 - 8.0 | Multiplet |
| ¹H | -NH-NH- | 9.5 - 11.5 | Broad Singlets | |
| ¹³C | Aromatic-C | 110 - 140 | Multiplet | |
| ¹³C | -C=O | ~157 | Singlet | |
| ¹³C | -CF₃ | 115 - 120 | Quartet | |
| ¹⁹F | -CF₃ | ~ -75 | Singlet |
Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and specific substitution pattern on the aryl ring.
Key NMR Spectral Features and Interpretation
-
¹H NMR: The protons on the hydrazide nitrogen atoms (-NH-NH-) typically appear as broad singlets in the downfield region (δ 9.0-11.5 ppm) due to quadrupole broadening and chemical exchange. The chemical shift of these protons is sensitive to substitution on the N' position.
-
¹³C NMR: The carbonyl carbon of the trifluoroacetyl group resonates at approximately 157 ppm and appears as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself is observed further upfield (δ 115-120 ppm) and also exhibits a characteristic quartet splitting.
-
¹⁹F NMR: The three equivalent fluorine atoms of the -CF₃ group give rise to a sharp singlet in the ¹⁹F NMR spectrum, typically around -75 ppm (relative to CFCl₃). This signal is a definitive diagnostic peak for the trifluoroacetyl moiety. The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, making it a valuable probe for studying molecular interactions.[1][2]
Experimental Protocols
General Synthesis of N'-Substituted this compound Derivatives
A common synthetic route to N'-substituted this compound derivatives involves a two-step process. The first step is the formation of the parent this compound, followed by reaction with an appropriate electrophile.
Step 1: Synthesis of this compound
-
To a solution of hydrazine hydrate (1.0 eq) in a suitable solvent such as ethanol or methanol, add ethyl trifluoroacetate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent can be performed.
Step 2: Synthesis of N'-Substituted Derivatives (e.g., N'-Aryl)
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.
-
Add the desired aromatic aldehyde or ketone (1.0 eq) to the solution.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried.
Below is a DOT script representation of the general synthetic workflow.
Caption: General synthetic workflow for N'-substituted this compound derivatives.
NMR Sample Preparation and Data Acquisition
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: -50 to -100 ppm (referenced to CFCl₃).
-
¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed.
-
-
2D NMR: For complete structural elucidation, consider performing 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
The logical workflow for NMR characterization is depicted in the following diagram.
References
A Comparative Guide to N'-Alkylation: 2,2,2-Trifluoroacetohydrazide vs. Boc-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
The selective N'-alkylation of hydrazides is a critical transformation in medicinal chemistry and drug development, enabling the synthesis of a diverse array of bioactive molecules, including aza-peptides and other peptidomimetics. The choice of a suitable protecting group for the hydrazide moiety is paramount to achieving efficient and selective alkylation. This guide provides an objective comparison of two common strategies: the use of 2,2,2-trifluoroacetohydrazide and Boc-hydrazide for N'-alkylation, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and Boc-hydrazide serve as effective precursors for N'-alkylated hydrazides, each with its own set of advantages and disadvantages. The trifluoroacetyl group acts as an activating group, facilitating N'-alkylation in a three-step sequence of protection, alkylation, and deprotection. In contrast, the Boc group serves as a conventional protecting group in a two-step process.
The trifluoroacetyl method offers versatility in the choice of alkylating agents, including the use of alcohols via the Mitsunobu reaction, and provides options for mild deprotection under either reductive or hydrolytic conditions. The Boc-hydrazide method is more direct but is generally limited to alkylation with halides and requires acidic conditions for deprotection, which may not be suitable for acid-sensitive substrates. The selection between these two approaches will ultimately depend on the specific substrate, the desired reaction conditions, and the presence of other functional groups in the molecule.
General Workflow Comparison
The overall synthetic workflows for N'-alkylation using this compound and Boc-hydrazide are depicted below.
Data Presentation: A Comparative Analysis of N'-Alkylation Yields
The following tables summarize representative yields for the N'-alkylation of this compound and Boc-hydrazide with primary alkyl halides and for the Mitsunobu reaction with a primary alcohol. It is important to note that the data presented is compiled from different studies and the reaction conditions may vary, thus this should not be considered a direct head-to-head comparison.
Table 1: N'-Alkylation with Primary Alkyl Halides
| Protecting Group | Hydrazide Substrate | Alkyl Halide | Base | Solvent | Temp. | Time | Alkylation Yield (%) | Overall Yield (%) | Reference |
| TFA | N-(Boc)alanine trifluoroacetohydrazide | Allyl bromide | DBU | THF | RT | - | - | 36 (3 steps) | [1] |
| TFA | N-(Boc)valine trifluoroacetohydrazide | Benzyl bromide | Cs2CO3 | DMF | RT | 3 h | 82 | - | [1] |
| Boc | Boc-hydrazide | Propyl bromide | K2CO3 | ACN | RT | 4 h | >90 | - | [2] |
Table 2: N'-Alkylation of N-(Boc)alanine Hydrazide Derivatives
| Method | Alkylating Agent | Overall Yield (%) | Notes | Reference |
| Trifluoroacetyl | Propargyl alcohol (Mitsunobu) | 72 (3 steps) | One-pot procedure without isolation of intermediates. | [1] |
| Direct Alkylation | Propargyl bromide | 42 | Significant formation of dialkylated product. | [1] |
Experimental Protocols
This compound Method
1. Trifluoroacetylation of N-(Boc)alanine Hydrazide [1]
To a solution of N-(Boc)alanine hydrazide (1.0 eq) in anhydrous THF at 0 °C is added diisopropylethylamine (DIEA, 1.2 eq). Trifluoroacetic anhydride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature. After completion of the reaction (monitored by TLC), the mixture is subjected to an aqueous work-up. The resulting trifluoroacetyl hydrazide can often be used in the next step without further purification. For characterization, purification by chromatography can be performed.
2. N'-Alkylation of Trifluoroacetyl Hydrazide
-
With an Alkyl Halide: [1] To a solution of the trifluoroacetyl hydrazide (1.0 eq) in DMF are added cesium carbonate (Cs2CO3, 1.5 eq) and the alkyl halide (1.2 eq). The mixture is stirred at room temperature for 3 hours. After completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification by column chromatography.
-
Mitsunobu Reaction with an Alcohol: [1] To a solution of the trifluoroacetyl hydrazide (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C is added diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature. Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
3. Deprotection of the Trifluoroacetyl Group
-
Reductive Cleavage: [1] The N'-alkyl-N'-trifluoroacetylhydrazide (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH4, 2.0 eq) is added portion-wise. The reaction is stirred at 0 °C until completion. The reaction is then quenched, and the product is extracted and purified.
-
Hydrolytic Cleavage: [1] The N'-alkyl-N'-trifluoroacetylhydrazide is dissolved in methanol, and a 5% aqueous solution of potassium carbonate (K2CO3) is added. The mixture is stirred at room temperature until the reaction is complete. The product is then extracted and purified.
Boc-Hydrazide Method
1. N'-Alkylation of Boc-Hydrazide with an Alkyl Halide [2]
To a mixture of Boc-hydrazide (1.0 eq) and potassium carbonate (1.0 eq) in acetonitrile is added the alkyl halide (0.9 eq) at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. After the reaction is complete, the solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the N'-alkyl-N-Boc-hydrazide.
2. Acidic Deprotection of the Boc Group [2]
The N'-alkyl-N-Boc-hydrazide is dissolved in a 2M solution of hydrochloric acid in dichloromethane. The solution is stirred for 4-12 hours at room temperature. The solvent is then removed under reduced pressure, and the resulting solid can be purified by trituration with petroleum ether or ethyl acetate to give the hydrochloride salt of the N'-alkyl hydrazide.
Mandatory Visualization
Concluding Remarks
The choice between this compound and Boc-hydrazide for N'-alkylation is a strategic one that depends on the specific requirements of the synthetic route.
Advantages of the this compound Method:
-
Versatility in Alkylation: Allows for the use of both alkyl halides and alcohols (via the Mitsunobu reaction), providing greater flexibility in substrate scope.[1]
-
Milder Deprotection Conditions: The trifluoroacetyl group can be removed under non-acidic conditions (reductive or mild base hydrolysis), which is advantageous for substrates containing acid-labile functional groups.[1]
-
Potential for One-Pot Procedures: The three-step sequence can often be performed without isolation of intermediates, improving overall efficiency.[1]
Advantages of the Boc-Hydrazide Method:
-
Directness: The two-step process of alkylation followed by deprotection is more straightforward than the three-step trifluoroacetyl method.
-
Well-Established Protecting Group: The Boc group is one of the most well-characterized and widely used protecting groups in organic synthesis, with predictable stability and reactivity.
-
High Yields for Simple Alkylations: For straightforward alkylations with reactive halides, this method can provide high yields.[2]
Considerations and Limitations:
-
Atom Economy: The trifluoroacetyl method involves an additional step of protection, which may reduce the overall atom economy compared to the Boc-hydrazide method.
-
Orthogonality: The trifluoroacetyl group is complementary to Boc and Cbz protecting groups.[2] The Boc group is orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.
-
Substrate Sensitivity: The acidic deprotection required for the Boc group may not be compatible with all substrates. Conversely, the basic or reductive conditions for trifluoroacetyl group removal may affect other functional groups.
-
Overalkylation: In direct alkylation of less activated hydrazides, such as Boc-hydrazide, there is a potential for dialkylation, which can be minimized by careful control of stoichiometry. The trifluoroacetyl group helps to mitigate this issue.[1]
References
A Comparative Guide to the Synthetic Validation of 2,2,2-Trifluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of synthetic methods utilizing 2,2,2-Trifluoroacetohydrazide, a versatile building block in medicinal chemistry and organic synthesis. We offer an objective comparison of its performance against alternative synthetic routes, supported by experimental data, detailed protocols, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound is primarily achieved through the reaction of a trifluoroacetylating agent with hydrazine. The two most common methods employ either ethyl trifluoroacetate or trifluoroacetic anhydride.
Data Presentation: Comparison of Synthetic Methods
| Method | Trifluoroacetylating Agent | Typical Solvents | Key Advantages | Reported Yield |
| Method A | Ethyl trifluoroacetate | Methyl Tertiary Butyl Ether (MTBE), Tetrahydrofuran (THF) | Cost-effective, readily available starting materials.[1] | 93-97%[1] |
| Method B | Trifluoroacetic anhydride | Dichloromethane (DCM), THF | Rapid reaction, potentially higher yields.[2] | >90%[3] |
Experimental Protocols
Method A: Synthesis of this compound from Ethyl Trifluoroacetate and Hydrazine Hydrate
This protocol is adapted from the first step in the synthesis of N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide, an intermediate for the drug Sitagliptin.[1][2]
Materials:
-
Hydrazine hydrate (60%)
-
Ethyl trifluoroacetate
-
Methyl Tertiary Butyl Ether (MTBE)
Procedure:
-
To a stirred solution of hydrazine hydrate (0.5 mol) in MTBE (400 mL), add ethyl trifluoroacetate (0.6 mol).
-
Maintain the reaction at room temperature and stir for 1 hour.
-
The this compound is formed in solution and can be used directly for the next step or isolated by removal of the solvent under reduced pressure.
Method B: Synthesis of this compound from Trifluoroacetic Anhydride and Hydrazine Hydrate
This method is noted for its high reactivity and yield.[2][3]
Materials:
-
Hydrazine hydrate
-
Trifluoroacetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Pyridine (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve hydrazine hydrate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.0 eq) dropwise to the cooled solution while stirring. A catalyst such as pyridine can be added.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture can be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the product.
-
The crude product can be purified by recrystallization.
Application in Heterocycle Synthesis: The Knorr Pyrazole Synthesis
This compound is a valuable precursor for the synthesis of trifluoromethyl-containing pyrazoles, a class of compounds with significant pharmacological activity. The Knorr pyrazole synthesis provides a straightforward method for their preparation.[4][5][6][7][8]
Experimental Protocol: Knorr Synthesis of a Trifluoromethyl-Substituted Pyrazole
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Comparison of Hydrazine Precursors for Pyrazole Synthesis
| Hydrazine Derivative | Key Features | Typical Yields |
| Hydrazine Hydrate | Simple, unsubstituted pyrazoles. | High |
| Phenylhydrazine | N-phenyl substituted pyrazoles. | High |
| This compound | N-trifluoroacetyl pyrazoles, which can be deprotected or used as is. | Good to High |
| Tosylhydrazine | Used in multicomponent reactions to form pyrazoles. | Good |
Workflow Visualizations
Workflow for the Synthesis of a Sitagliptin Intermediate
The following diagram illustrates the two-step synthesis of N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide, a key intermediate in the manufacture of the anti-diabetic drug, Sitagliptin.[1][2]
Logical Diagram of the Knorr Pyrazole Synthesis
This diagram outlines the key transformations in the Knorr synthesis of a pyrazole from a hydrazine and a 1,3-dicarbonyl compound.[4][5][8]
References
- 1. CN103483218B - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]
- 2. This compound | Synthetic Building Block [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. name-reaction.com [name-reaction.com]
A Comparative Guide to 2,2,2-Trifluoroacetohydrazide and Hydrazine Hydrate in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. The choice of reagents can significantly impact reaction efficiency, product yield, and the introduction of desirable physicochemical properties. This guide provides an objective comparison of two key reagents in heterocyclic synthesis: 2,2,2-trifluoroacetohydrazide and the conventional hydrazine hydrate. We present available experimental data to inform your synthetic strategies.
At a Glance: Key Differences and Applications
| Feature | This compound | Hydrazine Hydrate |
| Primary Function | Precursor for trifluoromethyl-substituted heterocycles | A fundamental building block for a wide range of N-unsubstituted heterocycles |
| Key Advantage | Introduces a trifluoromethyl (CF3) group, which can enhance metabolic stability, lipophilicity, and binding affinity of the final compound. | Highly reactive, widely available, and cost-effective. |
| Reactivity | The electron-withdrawing CF3 group influences the reactivity of the hydrazide moiety. | A strong nucleophile used in a vast number of condensation reactions. |
| Commonly Synthesized Heterocycles | Trifluoromethyl-pyrazoles, -triazoles, -oxadiazoles | Pyrazoles, triazoles, oxadiazoles, pyridazines, and more. |
Performance in Heterocycle Synthesis: A Comparative Overview
Direct comparative studies of this compound and hydrazine hydrate under identical conditions for the synthesis of the same heterocycle are limited in the available literature. However, we can draw comparisons from data on the synthesis of similar heterocyclic cores.
Pyrazole Synthesis
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and widely used method.[1]
Table 1: Comparison of Reagents in Pyrazole Synthesis
| Reagent | Substrate | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | Diaryl 1,3-diketones | Absolute Ethanol | Reflux | Not specified | [2] |
| Hydrazine Hydrate | 1,3-Diketones | Ethanol or Acetic Acid | Reflux | 66-95% | [3] |
| Hydrazine Hydrate | Chromones | Montmorillonite KSF/Ethanol | Not specified | 48-95% | [1][4] |
| This compound | 2-(trifluoromethyl)-1,3-diketone | Ethanol | Not specified | Not specified | [1] |
Note: The use of this compound in this context is primarily for the synthesis of trifluoromethyl-substituted pyrazoles.
1,2,4-Triazole Synthesis
1,2,4-triazoles are another important class of heterocycles with diverse biological activities. Their synthesis often involves the cyclization of various precursors with a hydrazine source.
Table 2: Comparison of Reagents in 1,2,4-Triazole Synthesis
| Reagent | Substrate | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | Trifluoroacetimidoyl chlorides | TFA/Toluene | 100°C, 12h | 53-78% | [5][6] |
| Hydrazine Hydrate | Substituted aryl hydrazides | Microwave (800W) | 250°C, 4-12 min | Excellent | [7][8] |
| Hydrazine Hydrate | Formamide | None | 140-210°C | 92-98% | [9][10] |
| This compound | Not specified | Not specified | Not specified | Not specified | [11] |
Note: this compound is a key precursor for trifluoromethyl-substituted 1,2,4-triazoles.[11]
1,3,4-Oxadiazole Synthesis
1,3,4-oxadiazoles are frequently synthesized from carboxylic acids or their derivatives with a hydrazine component, followed by cyclodehydration.
Table 3: Comparison of Reagents in 1,3,4-Oxadiazole Synthesis
| Reagent | Substrate | Reagent/Solvent | Reaction Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | 2-acyl-4,5-dichloropyridazin-3-ones | Polyphosphoric acid or BF3·OEt2 | Not specified | Excellent | [12] |
| Hydrazine Hydrate | Carboxylic acid derivatives | Thionyl chloride or phosphorus oxychloride | Not specified | 62-70% | [13] |
| Acylhydrazides (derived from hydrazine hydrate) | Carboxylic acids | Dehydrating agents | Not specified | 70-93% | [13] |
| This compound | Not specified | Not specified | Not specified | Not specified | [11] |
Note: this compound serves as a building block for introducing the trifluoromethyl group into the 1,3,4-oxadiazole ring.[11]
Experimental Protocols
Synthesis of Pyrazoles using Hydrazine Hydrate
Reaction: Condensation of a 1,3-diketone with hydrazine hydrate.[2]
Procedure:
-
To a solution of the diaryl 1,3-diketone (1 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.
Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles using Hydrazine Hydrate
Reaction: Multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate.[5][6]
Procedure:
-
To a solution of trifluoroacetimidoyl chloride (0.2 mmol) in toluene (2.0 mL), add hydrazine hydrate (80%) (0.3 mmol) and benzene-1,3,5-triyl triformate (0.1 mmol).
-
Add trifluoroacetic acid (TFA) (1.0 equiv.) to the mixture.
-
Heat the reaction mixture at 100°C under air for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3-trifluoromethyl-1,2,4-triazole product.
Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids (via Acylhydrazides)
This is a two-step process involving the formation of an acylhydrazide from hydrazine hydrate, followed by cyclization.[14]
Step 1: Synthesis of Acylhydrazide
-
To a solution of the corresponding ester in ethanol, add hydrazine hydrate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acylhydrazide, which can often be used in the next step without further purification.
Step 2: Synthesis of 1,3,4-Oxadiazole
-
To the acylhydrazide from Step 1, add a second carboxylic acid and a dehydrating agent such as phosphorus oxychloride.
-
Heat the reaction mixture under reflux for several hours.
-
After completion, cool the mixture and carefully pour it into ice water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the resulting precipitate, wash with water, and dry to obtain the 2,5-disubstituted 1,3,4-oxadiazole.
Logical Workflow: Reagent Selection in Heterocycle Synthesis
The choice between this compound and hydrazine hydrate is primarily dictated by the desired final product and the strategic introduction of a trifluoromethyl group.
Caption: Reagent selection workflow for heterocycle synthesis.
Conclusion
Both this compound and hydrazine hydrate are valuable reagents in the synthesis of heterocycles. Hydrazine hydrate remains the workhorse for accessing a wide variety of fundamental heterocyclic scaffolds due to its high reactivity and low cost. In contrast, this compound is a specialized building block strategically employed to introduce a trifluoromethyl group. The presence of the CF3 moiety can significantly enhance the pharmacological properties of a molecule, making this compound an indispensable tool in modern drug discovery and development. The choice between these two reagents will ultimately depend on the specific synthetic goal and the desired properties of the target molecule.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. This compound | Synthetic Building Block [benchchem.com]
- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2,2,2-Trifluoroacetohydrazide as a Derivatizing Agent: A Comparative Guide
In the landscape of analytical chemistry, derivatization is a important technique to enhance the volatility, thermal stability, and detectability of analytes for chromatographic analysis. Among the myriad of derivatizing agents, 2,2,2-Trifluoroacetohydrazide presents a unique option for the modification of carbonyl compounds and amino acids. This guide provides a comparative overview of the efficacy of this compound against other commonly employed derivatizing agents, supported by available experimental data and detailed methodologies.
Comparison of Derivatizing Agents for Carbonyl Compounds
The analysis of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including environmental science, food chemistry, and clinical diagnostics. Derivatization is often essential for their sensitive detection by gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Key Alternatives to this compound:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): A widely used and highly sensitive reagent for carbonyl compounds, forming stable oxime derivatives that are readily detectable by electron capture detection (ECD) and mass spectrometry (MS).[1][2]
-
2,4-Dinitrophenylhydrazine (DNPH): A classic reagent that reacts with carbonyls to form 2,4-dinitrophenylhydrazones, which are colored and can be analyzed by HPLC with UV detection or by GC-MS.
-
Pentafluorophenylhydrazine (PFPH): An alternative to DNPH, forming pentafluorophenylhydrazones that are amenable to GC-MS analysis and can offer better resolution for some carbonyls.[2]
While direct quantitative comparisons of this compound with these agents are limited in publicly available literature, a qualitative assessment of their properties can be made. This compound, like other hydrazines, reacts with carbonyls to form hydrazones. The trifluoromethyl group in the reagent can enhance the volatility of the resulting derivative and may offer advantages in terms of chromatographic separation and detector response.
Table 1: Comparison of Derivatizing Agents for Carbonyl Compounds
| Feature | This compound | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | 2,4-Dinitrophenylhydrazine (DNPH) | Pentafluorophenylhydrazine (PFPH) |
| Derivative Type | Hydrazone | Oxime | Hydrazone | Hydrazone |
| Typical Analysis Method | GC-MS | GC-ECD, GC-MS | HPLC-UV, GC-MS | GC-MS |
| Reported Advantages | Potential for good volatility and chromatographic properties due to the trifluoromethyl group. | High sensitivity with ECD, forms stable derivatives.[1] | Well-established method, derivatives are colored. | Good molecular separation for carbonyls with similar structures, high sensitivity.[2] |
| Reported Limitations | Limited comparative data available. Stability of hydrazones can be lower than oximes.[3][4] | Potential for interference from other compounds. | Limited resolution for some carbonyls, thermal decomposition of derivatives can occur in GC. | Less commonly used than DNPH and PFBHA. |
Experimental Workflow for Carbonyl Derivatization
The following diagram illustrates a general workflow for the derivatization and analysis of carbonyl compounds.
Experimental Protocol: Derivatization of Carbonyls with PFBHA (for comparison)
This protocol is based on established methods for PFBHA derivatization and serves as a point of reference. A similar approach could be adapted for this compound, though optimization of reaction conditions would be necessary.
-
Reagent Preparation: Prepare a solution of PFBHA in a suitable solvent (e.g., water or buffer) at a concentration of approximately 1-5 mg/mL.
-
Sample Preparation: Prepare the sample containing carbonyl compounds in a compatible solvent. For aqueous samples, pH adjustment may be necessary to optimize the reaction.
-
Derivatization Reaction: Mix the sample with the PFBHA solution. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60-80°C) for a period ranging from 30 minutes to several hours.
-
Extraction of Derivatives: After the reaction is complete, extract the PFBHA-oxime derivatives into an organic solvent such as hexane or dichloromethane.
-
Analysis: Analyze the extracted derivatives by GC-MS or GC-ECD.
Comparison of Derivatizing Agents for Amino Acids
Trifluoroacetylation is a common derivatization technique for amino acids to increase their volatility for GC analysis. While this compound is primarily a reagent for carbonyls, its trifluoroacetyl group suggests potential for trifluoroacetylating amino groups under certain conditions, although this is not its primary application. The more common reagents for this purpose are acylating agents.
Key Alternatives for Amino Acid Derivatization:
-
Trifluoroacetic Anhydride (TFAA): A powerful and widely used reagent for the trifluoroacetylation of amino and hydroxyl groups.
-
Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA): These anhydrides are also effective acylating agents and can provide derivatives with excellent chromatographic properties and high sensitivity for ECD.
-
Silylating Agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA): These reagents are used to replace active hydrogens in amino, carboxyl, and hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility.
Table 2: Comparison of Derivatizing Agents for Amino Acids
| Feature | This compound (Hypothetical Application) | Trifluoroacetic Anhydride (TFAA) | Pentafluoropropionic Anhydride (PFPA) / Heptafluorobutyric Anhydride (HFBA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Derivative Type | Trifluoroacetylated Amine (potential) | Trifluoroacetamide | Pentafluoropropionamide / Heptafluorobutyramide | Trimethylsilyl (TMS) derivative |
| Typical Analysis Method | GC-MS | GC-FID, GC-MS | GC-ECD, GC-MS | GC-FID, GC-MS |
| Reported Advantages | Not a standard application. | Highly reactive, forms stable derivatives. | Derivatives are highly sensitive to ECD. | Reacts with multiple functional groups, widely applicable. |
| Reported Limitations | Requires investigation for this application. | Highly reactive, can be non-selective. | Can be sensitive to moisture. | Derivatives can be sensitive to moisture. |
Logical Relationship in Derivatization Strategy Selection
The choice of a derivatizing agent is a critical decision in analytical method development. The following diagram illustrates the logical considerations involved.
Experimental Protocol: Trifluoroacetylation of Amino Acids with TFAA
This protocol provides a general procedure for the derivatization of amino acids using TFAA.
-
Sample Preparation: The amino acid sample should be dry. If in solution, the solvent should be evaporated to dryness.
-
Reagent Addition: Add a suitable solvent (e.g., acetonitrile or dichloromethane) and Trifluoroacetic Anhydride (TFAA) to the dry sample. An esterifying agent (e.g., an alcohol like isopropanol) is often added to derivatize the carboxyl group simultaneously.
-
Reaction: Heat the mixture at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 30-60 minutes) in a sealed vial.
-
Solvent Evaporation: After the reaction, the excess reagent and solvent are typically removed under a stream of nitrogen.
-
Reconstitution and Analysis: The resulting derivative is reconstituted in a suitable solvent for GC analysis.
Conclusion
This compound is a promising derivatizing agent for carbonyl compounds, with the potential for favorable chromatographic properties due to its trifluoromethyl group. However, a significant gap exists in the scientific literature regarding its direct, quantitative comparison with more established reagents like PFBHA and DNPH. While oximes formed from PFBHA are known for their high stability, the stability of hydrazones from this compound would need to be thoroughly evaluated for specific applications.[3][4] For amino acid analysis, traditional acylating agents like TFAA, PFPA, and HFBA, as well as silylating agents like BSTFA, remain the standard choices. Further research is warranted to fully elucidate the efficacy and potential advantages of this compound in the field of chemical derivatization. Researchers and drug development professionals are encouraged to perform in-house validation and comparison studies to determine the optimal derivatizing agent for their specific analytical needs.
References
- 1. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling Transient Species: A Comparative Guide to Spectroscopic Identification of Intermediates in 2,2,2-Trifluoroacetohydrazide Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. The fleeting existence of reaction intermediates holds the key to unlocking this understanding, enabling the optimization of synthetic routes and the design of novel therapeutics. This guide provides an objective comparison of key spectroscopic techniques for the real-time identification and characterization of intermediates in reactions involving 2,2,2-trifluoroacetohydrazide, a critical building block in medicinal chemistry.
The reactions of this compound, particularly its condensation with aldehydes and ketones to form hydrazones, proceed through short-lived intermediates that are challenging to isolate and study. Spectroscopic methods offer a powerful, non-invasive window into these reactions, providing invaluable data on the structure, formation, and decay of these transient species. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for this purpose, presenting a comparative analysis of their strengths and limitations, supported by experimental considerations.
At a Glance: Comparing Spectroscopic Techniques for Intermediate Identification
The selection of an appropriate spectroscopic technique hinges on factors such as the intermediate's expected lifetime, concentration, and the specific structural information required. In-situ monitoring, which analyzes the reaction mixture directly without altering its conditions, is particularly crucial for capturing the dynamics of transient species.[1]
| Spectroscopic Method | Key Indicator of Intermediate Formation | Typical Signal/Change | Sensitivity | Key Advantages | Limitations |
| ¹H & ¹⁹F NMR Spectroscopy | Appearance of new signals for the tetrahedral (carbinolamine) intermediate and their subsequent disappearance. | New signals in the ¹H NMR for the C-H and N-H protons of the intermediate. A distinct signal in the ¹⁹F NMR for the CF₃ group in a different chemical environment. | Moderate to High | Provides detailed structural information and allows for quantitative analysis of reaction kinetics. ¹⁹F NMR is highly sensitive to the electronic environment of the trifluoromethyl group. | Relatively slow data acquisition, may not be suitable for very fast reactions. Requires deuterated solvents for locking. |
| FTIR Spectroscopy | Appearance and disappearance of vibrational bands unique to the intermediate. | C-O stretching of the carbinolamine, changes in N-H stretching frequencies. | High | Fast acquisition times suitable for monitoring rapid reactions. Provides information about functional groups. | Spectral overlap can complicate data interpretation. Less detailed structural information compared to NMR. |
| Mass Spectrometry (ESI-MS) | Detection of ions corresponding to the mass-to-charge ratio (m/z) of the protonated or adducted intermediate. | A peak corresponding to [Intermediate + H]⁺ or other adducts. | Very High | Exceptional sensitivity for detecting low-concentration species. Can be coupled with liquid chromatography (LC-MS) for separation. | Provides no direct structural information on its own; requires tandem MS (MS/MS) for fragmentation analysis. Ionization process might alter the species.[2] |
| UV-Vis Spectroscopy | Changes in the absorption spectrum indicating the formation and decay of a chromophoric intermediate. | Appearance of a new absorption band if the intermediate has a chromophore, or changes in the absorbance of reactants/products. | High | Excellent for kinetic analysis of reactions involving chromophoric species. Relatively simple and cost-effective instrumentation. | Only applicable if the intermediate possesses a chromophore. Provides limited structural information. |
Delving Deeper: Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Snapshot
NMR spectroscopy is a powerful tool for elucidating the detailed structure of reaction intermediates. For reactions of this compound, both ¹H and ¹⁹F NMR are particularly informative.
Experimental Protocol: In-situ ¹H and ¹⁹F NMR Monitoring
-
Sample Preparation: In an NMR tube, dissolve this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Initial Spectra: Acquire ¹H and ¹⁹F NMR spectra of the starting material to establish reference chemical shifts.
-
Reaction Initiation: Add a stoichiometric amount of the aldehyde or ketone (e.g., acetone or benzaldehyde) to the NMR tube.
-
Time-course Monitoring: Immediately begin acquiring a series of ¹H and ¹⁹F NMR spectra at regular intervals.
-
Data Analysis: Process the spectra to identify new signals corresponding to the tetrahedral intermediate and the final hydrazone product. Integrate the signals to determine the relative concentrations of each species over time, allowing for kinetic analysis.
Expected Data and Interpretation:
Upon addition of a ketone like acetone, new signals in the ¹H NMR spectrum are expected to appear, corresponding to the methyl groups and the hydroxyl proton of the carbinolamine intermediate. Simultaneously, a new signal in the ¹⁹F NMR spectrum will emerge at a chemical shift distinct from the starting hydrazide, reflecting the altered electronic environment of the CF₃ group in the intermediate. As the reaction progresses, these intermediate signals will decrease in intensity, while signals for the final trifluoroacetohydrazone product will appear and grow.
Hypothetical ¹H and ¹⁹F NMR Data for the Reaction with Acetone
| Species | ¹H Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| This compound | ~8.0 (br s, NH), ~4.5 (br s, NH₂) | ~ -75 |
| Carbinolamine Intermediate | ~1.5 (s, 2x CH₃), ~5.0 (br s, OH), ~6.0 (br s, NH), ~9.0 (br s, NH) | ~ -73 |
| Acetone Trifluoroacetohydrazone | ~2.0 (s, CH₃), ~2.1 (s, CH₃), ~10.0 (br s, NH) | ~ -71 |
Note: The chemical shifts are hypothetical and can vary depending on the solvent and other reaction conditions.
Logical Workflow for NMR Analysis
Caption: Workflow for in-situ NMR monitoring of reaction intermediates.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
FTIR spectroscopy is ideal for monitoring the rapid changes in functional groups that occur during a reaction. The formation and consumption of the carbinolamine intermediate can be tracked by observing specific vibrational bands.
Experimental Protocol: In-situ ATR-FTIR Monitoring
-
Setup: Equip a reaction vessel with an Attenuated Total Reflectance (ATR) FTIR probe.
-
Background Spectrum: Record a background spectrum of the solvent.
-
Reaction Initiation: Introduce the this compound and the carbonyl compound into the reactor.
-
Data Acquisition: Continuously collect FTIR spectra as the reaction proceeds.
-
Data Analysis: Subtract the background spectrum and analyze the changes in the absorbance of characteristic peaks over time.[1]
Expected Data and Interpretation:
The initial spectrum will show the characteristic C=O stretch of the trifluoroacetyl group and N-H stretches of the hydrazide. Upon reaction, new bands corresponding to the C-O stretch of the carbinolamine's hydroxyl group will appear. The C=O stretch of the starting carbonyl compound will decrease, and the N-H bending vibrations may shift. As the intermediate converts to the hydrazone, the C-O stretch of the intermediate will disappear, and a C=N stretching band characteristic of the hydrazone will emerge.
Characteristic FTIR Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (hydrazide) | 3200-3400 |
| C=O stretch (trifluoroacetyl) | 1680-1720 |
| C=O stretch (aldehyde/ketone) | 1700-1740 |
| O-H stretch (carbinolamine) | 3200-3600 (broad) |
| C-O stretch (carbinolamine) | 1000-1200 |
| C=N stretch (hydrazone) | 1620-1680 |
Note: These are general ranges and can be influenced by the specific molecular structure and solvent.
Reaction Pathway of Hydrazone Formation
Caption: General reaction pathway for hydrazone formation.
Mass Spectrometry (MS): Detecting Elusive Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is an incredibly sensitive technique capable of detecting even trace amounts of reaction intermediates. It is particularly useful for identifying species that are too low in concentration to be observed by NMR or FTIR.
Experimental Protocol: ESI-MS Analysis
-
Reaction Setup: Perform the reaction in a suitable solvent.
-
Sample Infusion: At various time points, inject a small aliquot of the reaction mixture directly into the ESI-MS source.
-
Data Acquisition: Acquire mass spectra in positive ion mode to detect protonated species.
-
Tandem MS (MS/MS): For a detected intermediate ion, perform collision-induced dissociation (CID) to obtain fragmentation patterns that can help confirm its structure.
Expected Data and Interpretation:
In the mass spectrum, a peak corresponding to the protonated carbinolamine intermediate ([M+H]⁺) would be a key indicator of its formation. The intensity of this peak would be expected to rise and then fall as the reaction progresses. Tandem MS analysis of this ion would likely show fragmentation pathways involving the loss of water, providing further evidence for the carbinolamine structure. The final hydrazone product will also be detected as a prominent ion.[2]
Hypothetical m/z Values for Reaction with Acetone
| Species | Molecular Weight | [M+H]⁺ (m/z) |
| This compound | 128.07 | 129.08 |
| Acetone | 58.08 | - |
| Carbinolamine Intermediate | 186.15 | 187.16 |
| Acetone Trifluoroacetohydrazone | 168.12 | 169.13 |
Experimental Workflow for ESI-MS Analysis
Caption: Workflow for detection of intermediates by ESI-MS.
Alternative Approaches: Trapping and Other Spectroscopic Methods
In cases where the intermediate is extremely short-lived, trapping experiments can be employed. This involves adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product.
For reactions involving chromophoric reactants or products, UV-Visible (UV-Vis) spectroscopy can be a simple yet effective tool for kinetic analysis. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined.
Conclusion
The spectroscopic identification of intermediates in this compound reactions is a multifaceted challenge that can be effectively addressed by a combination of modern analytical techniques. While NMR spectroscopy provides unparalleled structural detail, its temporal resolution may be a limitation for very fast reactions. FTIR spectroscopy offers rapid data acquisition, making it ideal for kinetic studies of functional group transformations. Mass spectrometry boasts exceptional sensitivity for detecting fleeting, low-concentration intermediates. Finally, UV-Vis spectroscopy provides a straightforward method for kinetic analysis when applicable.
For a comprehensive understanding of the reaction mechanism, a multi-technique approach is often the most fruitful. By leveraging the complementary strengths of these spectroscopic methods, researchers can gain deep insights into the transient world of reaction intermediates, paving the way for advancements in chemical synthesis and drug discovery.
References
Quantitative Analysis of Reaction Completion: A Comparative Guide to 2,2,2-Trifluoroacetohydrazide and Alternative Derivatization Reagents
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of reaction completion is a critical aspect of chemical research and drug development. For polar analytes such as carboxylic acids, derivatization is often a necessary step to enhance volatility and improve chromatographic performance for techniques like Gas Chromatography (GC). 2,2,2-Trifluoroacetohydrazide offers a unique derivatization approach, introducing a trifluoroacetyl group that is highly sensitive to electron capture detection (ECD) and amenable to quantitative Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. This guide provides a comparative analysis of this compound with a common and well-established alternative, silylation, for the quantitative analysis of reaction completion, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Silylation
The choice of derivatization reagent significantly impacts the efficiency, sensitivity, and reproducibility of quantitative analysis. Below is a summary of key performance characteristics for this compound and a widely used class of silylation reagents, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
| Feature | This compound | Silylation (BSTFA) |
| Analyte Amenability | Carboxylic acids, aldehydes, ketones | Alcohols, phenols, carboxylic acids, amines, amides |
| Reaction Time | Data not readily available; likely requires optimization | 15 - 60 minutes (can be longer for hindered groups) |
| Reaction Temperature | Typically requires heating (e.g., 60-100°C) | Room temperature to 75°C |
| Reaction Byproducts | Water | Volatile byproducts (e.g., N-methyltrifluoroacetamide from MSTFA) |
| Derivative Stability | Generally stable hydrazones | TMS derivatives can be sensitive to moisture |
| Detection Methods | GC-ECD, GC-MS, ¹⁹F NMR | GC-FID, GC-MS |
| Quantitative Yield | Data not readily available | Generally high, often >95% with optimization |
| Limits of Detection (LOD) | Potentially low pg range with GC-ECD | ng to pg range depending on the analyte and detector |
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative analysis. The following sections provide representative protocols for the derivatization of carboxylic acids using this compound and silylation with BSTFA.
Protocol 1: Derivatization of Carboxylic Acids with this compound
This protocol is a general guideline and may require optimization for specific carboxylic acids.
Materials:
-
Carboxylic acid sample
-
This compound
-
Activating agent (e.g., a carbodiimide like EDC)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Heating block or oil bath
-
Reaction vials
Procedure:
-
Dissolve a known amount of the carboxylic acid sample in the anhydrous solvent in a reaction vial.
-
Add a molar excess of the activating agent (e.g., 1.2 equivalents of EDC) to the solution and stir for 10 minutes at room temperature.
-
Add a molar excess of this compound (e.g., 1.5 equivalents) to the reaction mixture.
-
Seal the vial and heat the mixture at a predetermined temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours), monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
After completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be directly analyzed by GC-MS or ¹⁹F NMR, or subjected to a workup procedure to remove excess reagents and byproducts if necessary.
Protocol 2: Silylation of Carboxylic Acids with BSTFA
This protocol is a standard procedure for the silylation of carboxylic acids for GC analysis.
Materials:
-
Carboxylic acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Optional: Catalyst (e.g., 1% Trimethylchlorosilane (TMCS) in BSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Heating block or oven
-
Reaction vials
Procedure:
-
Place a known amount of the dried carboxylic acid sample into a reaction vial.
-
Add the anhydrous solvent to dissolve the sample.
-
Add a molar excess of BSTFA (with or without TMCS catalyst) to the solution. A general rule is a 2:1 molar ratio of BSTFA to active hydrogens.
-
Seal the vial tightly and vortex the mixture.
-
Heat the vial at a specified temperature (e.g., 60-75°C) for a set time (e.g., 30-60 minutes).
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for direct injection into the GC-MS.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the quantitative analysis of reaction completion using this compound and silylation.
Conclusion
Both this compound and silylation reagents like BSTFA are valuable tools for the quantitative analysis of reaction completion involving carboxylic acids. Silylation is a well-established and versatile method with extensive literature and high reaction yields for a broad range of analytes. This compound, while less documented in terms of quantitative performance, offers the distinct advantage of introducing a trifluoromethyl group, enabling highly sensitive detection by GC-ECD and direct quantification by ¹⁹F NMR. The choice between these methods will depend on the specific analytical requirements, including the nature of the analyte, the desired sensitivity, and the available instrumentation. Further research into the quantitative aspects of derivatization with this compound would be beneficial to fully assess its potential in routine quantitative workflows.
A Comparative Guide to Purity Assessment of Synthesized Compounds Using 2,2,2-Trifluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized compounds is a cornerstone of modern chemical research and drug development. The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and overall safety profile of a pharmaceutical agent. Therefore, the development and application of sensitive and reliable analytical methods for purity determination are of paramount importance. This guide provides a comprehensive comparison of 2,2,2-Trifluoroacetohydrazide as a derivatizing agent for the purity assessment of compounds, particularly those containing carbonyl functional groups, against other established methods.
Chemical derivatization is a frequently employed strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes.[1] This is especially crucial for compounds that are non-volatile, thermally labile, or lack a strong chromophore, making them challenging to analyze directly by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2] By chemically modifying the analyte, its volatility can be increased, its thermal stability improved, and a readily detectable tag can be introduced.
This compound is a versatile reagent for the derivatization of aldehydes and ketones. The hydrazide group reacts with the carbonyl function to form a stable trifluoroacetylhydrazone. The incorporation of the trifluoromethyl group offers several analytical advantages, including enhanced volatility for GC analysis and increased sensitivity for detection by electron capture detection (ECD) or mass spectrometry.
Comparative Analysis of Derivatization Reagents
The selection of an appropriate derivatization reagent is critical for the successful purity analysis of a synthesized compound. The ideal reagent should react rapidly and quantitatively with the target functional group under mild conditions, and the resulting derivative should be stable and exhibit excellent chromatographic and detection properties. Here, we compare this compound with other commonly used derivatizing agents for carbonyl compounds.
| Derivatization Reagent | Target Functional Group | Typical Analytical Technique | Advantages | Disadvantages |
| This compound | Aldehydes, Ketones | GC-MS, GC-ECD | - Forms volatile and thermally stable derivatives.- Trifluoromethyl group enhances sensitivity in ECD and MS.- Relatively specific for carbonyls. | - Potential for formation of syn/anti isomers, which may complicate chromatography.- Limited commercial availability compared to other reagents. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes, Ketones | GC-MS, GC-ECD | - Forms highly electron-capturing derivatives, leading to very low detection limits with ECD.- Derivatives are generally stable. | - Can be sensitive to moisture.- Reagent can be expensive. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | GC-MS | - Reacts with a wide range of functional groups.- Readily available and widely used.- Byproducts are volatile and do not interfere with analysis. | - Derivatives are sensitive to moisture and can hydrolyze.- Less specific for carbonyls, may react with other functional groups present in the molecule. |
| Girard's Reagents (T and P) | Ketones | LC-MS | - Introduces a permanent positive charge, significantly enhancing ionization efficiency in electrospray ionization (ESI) MS.[3] | - Primarily for LC-MS, not suitable for GC.- Can also form E/Z isomers. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC-UV, LC-MS | - Derivatives are colored and can be detected by UV-Vis spectroscopy.- Well-established and widely used method. | - Can form E/Z isomers, leading to chromatographic complexities.- The reaction can be slow and may require acidic conditions. |
| Dansyl Hydrazine | Aldehydes, Ketones | HPLC-Fluorescence, LC-MS | - Introduces a highly fluorescent dansyl group, enabling very sensitive detection.[4] | - Primarily for HPLC-based methods.- The derivatization reaction can be slow and may require a catalyst. |
Experimental Protocols
Purity Assessment of a Ketosteroid using this compound Derivatization followed by GC-MS
This protocol describes a representative procedure for the derivatization of a synthesized ketosteroid to assess its purity by identifying and quantifying carbonyl-containing impurities.
Materials:
-
Synthesized ketosteroid sample
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Toluene
-
Internal Standard (e.g., a structurally similar steroid not present in the sample)
-
GC-grade solvents (e.g., ethyl acetate, hexane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized ketosteroid sample into a reaction vial. Dissolve the sample in 100 µL of anhydrous toluene. Add a known amount of the internal standard.
-
Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous pyridine.
-
Derivatization Reaction: Add 50 µL of the this compound solution to the sample vial. Cap the vial tightly and vortex for 30 seconds.
-
Reaction Incubation: Heat the reaction mixture at 60°C for 1 hour in the heating block.
-
Sample Work-up: After cooling to room temperature, add 500 µL of ethyl acetate to the vial. Wash the organic layer with 500 µL of deionized water to remove excess reagent and pyridine. Vortex and centrifuge to separate the layers.
-
Extraction: Carefully transfer the organic (upper) layer to a clean vial.
-
GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS system.
GC-MS Conditions (Representative):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Alternative Protocol: Purity Assessment using Silylation with BSTFA followed by GC-MS
This protocol provides a comparison method using a common silylating agent.
Materials:
-
Synthesized ketosteroid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Internal Standard
-
GC-grade solvents
-
Reaction vials, heating block, vortex mixer, GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized ketosteroid sample into a reaction vial and dissolve in 100 µL of anhydrous pyridine. Add a known amount of the internal standard.
-
Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.
-
GC-MS Analysis: After cooling to room temperature, inject 1 µL of the reaction mixture directly into the GC-MS system.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
The purity assessment of synthesized compounds is a critical step in research and development. This compound presents a valuable option for the derivatization of carbonyl-containing compounds, offering the potential for high sensitivity and the formation of stable derivatives suitable for GC-MS analysis. The choice of derivatization reagent will ultimately depend on the specific characteristics of the analyte, the available instrumentation, and the desired level of sensitivity. While silylation reagents like BSTFA are versatile, their moisture sensitivity can be a drawback. For LC-MS applications, reagents like Girard's reagents or dansyl hydrazine may be more appropriate. By carefully considering the advantages and disadvantages of each method and optimizing the reaction conditions, researchers can confidently and accurately determine the purity of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.
References
- 1. mdpi.com [mdpi.com]
- 2. [A quantitative analysis of urinary 17-KS by GC-MS (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of novel tricyanofuran hydrazone probe: solvatochromism, density-functional theory calculation and selective fluorescence, and colorimetric determination of iron (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,2,2-Trifluoroacetohydrazide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,2,2-Trifluoroacetohydrazide, ensuring the protection of personnel and compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is a hazardous chemical and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.
-
Ventilation: All handling and disposal-related activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Management: In the event of a spill, immediately evacuate the area and follow your institution's established spill response protocol for hazardous materials. Do not attempt to clean up a large spill without proper training and equipment.
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and its associated waste is through a certified hazardous waste management service. Direct disposal into sanitary sewers or regular trash is strictly prohibited.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step to ensure safe and compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for all this compound waste. The container should be made of high-density polyethylene (HDPE) or another material resistant to organic compounds.
-
Waste Streams: Maintain separate waste streams for:
-
Solid Waste: Unused or expired this compound, and any grossly contaminated solid materials (e.g., weigh boats, spatulas).
-
Liquid Waste: Solutions containing this compound. As this compound is a halogenated organic substance, it should be collected in a container designated for halogenated organic waste[1][2].
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases in the same container to prevent potentially violent reactions.
Step 2: Container Management
Proper management of waste containers is essential to prevent leaks, spills, and exposure.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
-
Closure: Keep waste containers securely closed at all times, except when adding waste[3]. This minimizes the release of vapors and prevents spills.
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel[4]. The storage area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.
Step 3: Disposal Request and Pickup
-
Scheduling Pickup: Once the waste container is approaching its fill limit (do not exceed 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
III. Chemical Treatment Considerations (for specialized facilities)
While not recommended for standard laboratory settings, chemical neutralization may be an option for facilities equipped for hazardous waste treatment. The hydrazide functional group is susceptible to oxidation. Oxidation of hydrazides can lead to the formation of the corresponding carboxylic acid[5]. In the case of this compound, this would likely yield trifluoroacetic acid.
Note: This information is for informational purposes only. Any chemical treatment should only be performed by trained personnel in a controlled environment and in accordance with all applicable regulations.
IV. Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative parameters relevant to the management of hazardous chemical waste. These are not specific to this compound but represent common regulatory guidelines.
| Parameter | Guideline/Limit | Regulatory Context |
| pH of Aqueous Waste | ≤ 2 or ≥ 12.5 | Defines corrosive hazardous waste[6]. |
| Container Fill Level | Do not exceed 90% of container capacity | Prevents spills and allows for vapor expansion. |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | EPA regulation for waste accumulation at the point of generation[4]. |
| Halogenated Organic Compound Concentration | > 1,000 ppm (parts per million) | Often triggers classification as halogenated waste for disposal purposes[2]. |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
